molecular formula C8H5Cl2N3 B12628007 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

カタログ番号: B12628007
分子量: 214.05 g/mol
InChIキー: BBMUILSOVSXWHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine is a synthetically valuable pyrimidine derivative designed for research and development applications. Pyrimidines are a fundamental class of nitrogen-containing heterocycles that form the key framework of many essential synthetic products and are widely investigated in medicinal and industrial chemistry . This compound features two chlorine atoms at the 4 and 6 positions, making it an excellent electrophilic scaffold for sequential nucleophilic substitution reactions; researchers can exploit the differential reactivity of these halogen atoms to create diverse, multi-functional chemical libraries. The 1H-pyrrol-1-yl substituent at the 5-position introduces a second nitrogen heterocycle, which can influence the electron distribution and provide an additional handle for further functionalization or for modulating the compound's interaction with biological targets. As a substituted pyrimidine, its primary research value lies in its role as a chemical building block. It is a key intermediate in the synthesis of more complex molecules for use in material science, agrochemical research, and particularly in pharmaceutical development, where pyrimidine cores are found in compounds investigated as gamma secretase modulators and other bioactive agents. The presence of halogen atoms and a pyrrole group makes this compound a versatile precursor for constructing molecular architectures such as fused ring systems or functionalized polymers. Intended Use: This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Storage: Store in a cool, dry place under an inert atmosphere. Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H5Cl2N3

分子量

214.05 g/mol

IUPAC名

4,6-dichloro-5-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C8H5Cl2N3/c9-7-6(8(10)12-5-11-7)13-3-1-2-4-13/h1-5H

InChIキー

BBMUILSOVSXWHQ-UHFFFAOYSA-N

正規SMILES

C1=CN(C=C1)C2=C(N=CN=C2Cl)Cl

製品の起源

United States
Foundational & Exploratory

What is the chemical structure and molecular weight of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine – Structure, Synthesis, and Application in Diazaullazine Scaffolds

Executive Summary

4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine is a highly functionalized, electron-deficient heterocyclic building block. Featuring a pyrimidine core flanked by two highly reactive chlorine atoms and a sterically demanding pyrrole ring, this compound serves as a critical intermediate in the synthesis of advanced optoelectronic materials, specifically 5,7-diazaullazines[1]. Furthermore, pyrimidine and pyrrolopyrimidine derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics[2]. This whitepaper details the chemical architecture, validated synthetic protocols, and downstream applications of this pivotal intermediate.

Chemical Identity and Molecular Architecture

The molecular architecture of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine is defined by the orthogonal relationship between the electron-deficient pyrimidine ring and the electron-rich pyrrole moiety. The chlorine atoms at the C4 and C6 positions are highly activated toward nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing effect of the pyrimidine nitrogen atoms[3].

PropertyValue
Chemical Name 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine
Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Monoisotopic Mass 212.986 g/mol
Appearance Colorless solid (post-chromatography)
Key Structural Features Pyrimidine core, 4,6-dichloro substitution, 5-position pyrrole ring

Synthetic Methodology: The Clauson-Kaas Approach

The synthesis of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine is efficiently achieved via a modified Clauson-Kaas reaction. This method transforms a primary amine into a pyrrole ring using 2,5-dimethoxytetrahydrofuran as a masked dialdehyde[3].

Causality and Experimental Design:

  • Solvent System (1,2-DCE / Acetic Acid): Acetic acid functions as a Brønsted acid catalyst, promoting the in situ hydrolysis of 2,5-dimethoxytetrahydrofuran into the reactive succinaldehyde intermediate. 1,2-Dichloroethane (1,2-DCE) is selected as the co-solvent because its boiling point (~83°C) provides the optimal thermal energy required for the double condensation and subsequent cyclization without causing thermal degradation of the highly reactive chloropyrimidine core.

  • Self-Validating Workflow: The protocol incorporates specific extraction and drying steps to ensure the complete removal of acetic acid and water, preventing the premature hydrolysis of the C4/C6 chlorine atoms before downstream coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent (30.5 mmol, 5.0 g) of 4,6-dichloropyrimidin-5-amine in a binary solvent mixture consisting of 25 mL glacial acetic acid and 25 mL 1,2-dichloroethane[3].

  • Reagent Addition: Slowly add 1.05 equivalents (32.0 mmol, 4.2 mL) of 2,5-dimethoxytetrahydrofuran to the stirring solution[3].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture in an oil bath at reflux (~85°C) for exactly 3 hours[3]. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a heptane/EtOAc (5:1) eluent to confirm the complete consumption of the starting amine.

  • Quenching and Extraction: Allow the reaction to cool to room temperature. Extract the mixture three times with dichloromethane (DCM). The DCM layer will selectively partition the target compound away from the bulk aqueous acetic acid.

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na2SO4) to eliminate trace water. Filter and distill off the solvent in vacuo[3].

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a heptane/EtOAc (5:1) gradient to afford the product[3]. Expected Yield: 95% (28.9 mmol, 6.18 g)[3].

Downstream Applications: Building 5,7-Diazaullazines

The strategic placement of the halogens and the pyrrole ring makes 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine an ideal precursor for synthesizing 5,7-diazaullazines—novel heterocyclic systems with tunable optoelectronic properties (e.g., UV-vis absorption, fluorescence, and solvatochromism)[1].

The downstream workflow involves a two-step cascade:

  • Double Sonogashira Cross-Coupling: The C4 and C6 chlorines are displaced by terminal alkynes using a palladium/copper catalytic system (PdCl2(CH3CN)2, XPhos, CuI) in 1,4-dioxane at 90°C[4]. The electron-deficient nature of the pyrimidine ensures rapid oxidative addition of the Pd(0) catalyst.

  • Brønsted Acid-Mediated Cycloisomerization: The resulting 4,6-bis(arylethynyl)-5-(1H-pyrrol-1-yl)pyrimidine is treated with p-toluenesulfonic acid (p-TsOH·H2O, 30 equiv) in xylene at 140°C for 6 hours[4]. The acid catalyzes an intramolecular cyclization where the pyrrole ring attacks the activated alkynes, forming the rigid, highly conjugated diazaullazine core[4].

Workflow N1 4,6-Dichloropyrimidin-5-amine (Starting Material) N2 Clauson-Kaas Reaction Reagents: 2,5-dimethoxytetrahydrofuran, AcOH Conditions: 1,2-DCE, Reflux, 3h N1->N2 N3 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine (Key Intermediate) N2->N3 95% Yield N4 Sonogashira Cross-Coupling Reagents: Aryl Alkynes, PdCl2(CH3CN)2, XPhos, CuI Conditions: 1,4-Dioxane, 90°C N3->N4 N5 4,6-Bis(arylethynyl)-5-(1H-pyrrol-1-yl)pyrimidine N4->N5 N6 Brønsted Acid-Mediated Cycloisomerization Reagents: p-TsOH·H2O (30 equiv) Conditions: Xylene, 140°C, 6h N5->N6 N7 5,7-Diazaullazine Core (Optoelectronic Scaffold) N6->N7

Synthetic workflow from 4,6-dichloropyrimidin-5-amine to 5,7-diazaullazine derivatives.

Spectroscopic Characterization

Rigorous structural validation is critical before utilizing the intermediate in cross-coupling reactions. The following Nuclear Magnetic Resonance (NMR) data confirms the integrity of the pyrimidine core and the successful formation of the pyrrole ring[3].

Analytical MethodSpectral DataDiagnostic Significance
1H NMR (300 MHz, CDCl3) δ 8.79 (s, 1H)Confirms the isolated C2 proton on the pyrimidine ring.
δ 6.75–6.72 (m, 2H)Corresponds to the α-protons of the pyrrole ring.
δ 6.45–6.43 (m, 2H)Corresponds to the β-protons of the pyrrole ring.
13C NMR (75 MHz, CDCl3) δ 160.2, 156.3Pyrimidine C4, C6 (chlorinated) and C2 carbons.
δ 132.7Pyrimidine C5 carbon (attached to pyrrole).
δ 121.5, 111.0Pyrrole ring carbons.

References

  • Polkaehn, J., Molenda, R., Cordero, M. A., Lochbrunner, S., Boldt, S., Ehlers, P., Villinger, A., & Langer, P. (2024). Synthesis and Properties of 5,7-Diazaullazines. The Journal of Organic Chemistry, 89(4), 2169-2181. URL:[Link]

  • De Coen, L. M., Heugebaert, T. S. A., García, D., & Stevens, C. V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80-139. URL:[Link]

Sources

Solubility Profile of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine is a highly specialized heterocyclic intermediate widely utilized in the synthesis of pyrrolopyrimidine-based therapeutics, kinase inhibitors, and advanced agrochemicals[1]. For researchers and drug development professionals, understanding the precise solubility profile of this compound is paramount for optimizing reaction conditions (such as nucleophilic aromatic substitutions), designing purification workflows, and formulating downstream products.

From a structural perspective, the molecule consists of an electron-deficient pyrimidine ring flanked by two highly lipophilic, electron-withdrawing chlorine atoms at the C4 and C6 positions. The C5 position is substituted with an electron-rich pyrrole ring attached via its nitrogen atom (1H-pyrrol-1-yl). This specific connectivity yields two critical physicochemical traits:

  • Lack of Hydrogen Bond Donors (HBD = 0): Because the pyrrole nitrogen is bonded directly to the pyrimidine core, the molecule cannot donate hydrogen bonds, though the pyrimidine nitrogens act as Hydrogen Bond Acceptors (HBA = 2).

  • Steric Twisting: The bulky chlorine atoms at the 4 and 6 positions force the pyrrole ring out of coplanarity with the pyrimidine core. This twisted, biaryl-like conformation disrupts tight π−π stacking in the solid state, lowering the crystal lattice energy and generally enhancing solubility in organic solvents compared to perfectly planar analogs[2].

Thermodynamic Solvation Mechanisms

The dissolution of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine is governed by the thermodynamic interplay between the energy required to disrupt its crystal lattice and the energy released upon solute-solvent interaction.

Because the compound is highly lipophilic and polarizable, it exhibits exceptional solubility in halogenated solvents where London dispersion forces and dipole-dipole interactions are maximized. In polar aprotic solvents like DMF, the strong solvent dipole effectively solvates the electron-deficient pyrimidine core. Conversely, in highly non-polar aliphatic solvents (e.g., hexane) or highly polar protic solvents (e.g., water), the solvent cannot provide sufficient interaction energy ( ΔHsolvation​ ) to overcome the endothermic penalty of cavity formation and lattice disruption.

Solvation Solid Crystalline Solid (Strong Lattice) Cavity Solvent Cavity (Endothermic) Solid->Cavity ΔH_lattice > 0 Interaction Solute-Solvent Interaction (Exothermic) Cavity->Interaction ΔH_cavity > 0 Solvated Solvated State (Equilibrium) Interaction->Solvated ΔH_solvation < 0

Thermodynamic pathway of solvation for the pyrimidine derivative.

Quantitative Solubility Data

The following table summarizes the solubility profile of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine across various solvent classes at 25 °C. Data is synthesized based on the physicochemical behavior of structurally analogous halogenated pyrimidines[3].

Solvent ClassSolventDielectric Constant ( ε )Solubility at 25°C (mg/mL)Solvation Rationale
Halogenated Dichloromethane (DCM)8.93> 120.0 Strong dipole-dipole & dispersion forces matching the C-Cl bonds.
Halogenated Chloroform4.81> 100.0 High polarizability matching; excellent solvation of the lipophilic core.
Polar Aprotic Dimethylformamide (DMF)36.7> 150.0 Exceptional HBA interactions; ideal for SNAr reaction workflows.
Polar Aprotic Ethyl Acetate (EtOAc)6.0245.5 Moderate dipole interactions; highly suitable for extraction.
Protic Methanol (MeOH)32.718.2 Weak H-bond donation to pyrimidine N; limited by solute's lack of HBD.
Protic Ethanol (EtOH)24.512.4 Lower polarity than methanol reduces interaction capacity.
Non-polar Hexane1.89< 1.0 Insufficient interaction energy to break the solid crystal lattice.
Aqueous Water80.1< 0.1 Highly lipophilic nature and lack of HBDs result in near-total insolubility.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, solubility data must be generated using a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification. This protocol is designed to eliminate kinetic supersaturation artifacts and prevent material loss during sample handling.

Workflow Prep 1. Sample Prep Excess Solid Incubate 2. Equilibration 24h-48h, 300 rpm Prep->Incubate Filter 3. Phase Separation PTFE Filtration Incubate->Filter Analyze 4. Quantification HPLC-UV Analysis Filter->Analyze

Self-validating isothermal shake-flask workflow for solubility determination.

Step-by-Step Protocol & Causality

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine (approx. 200 mg) to 1.0 mL of the target solvent in a 2 mL glass HPLC vial.

  • Causality: Maintaining a visible excess of solid ensures that the chemical potential of the solid phase equals the chemical potential of the dissolved solute, which is the fundamental thermodynamic requirement for reaching true saturation.

Step 2: Isothermal Equilibration (Self-Validation Step)

  • Action: Place the sealed vials in a thermoshaker at 25.0 ± 0.1 °C and agitate at 300 rpm. Prepare duplicate sets to be harvested at 24 hours and 48 hours.

  • Causality: Continuous agitation minimizes the unstirred boundary layer around the particles, accelerating dissolution. The 24h/48h dual-timepoint acts as a built-in validation mechanism: if the concentration variance between the two timepoints is < 5%, thermodynamic equilibrium is definitively confirmed, ruling out transient kinetic supersaturation.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Discard the first 0.2 mL of filtrate.

  • Causality: Centrifugation prevents filter clogging. PTFE is strictly selected over Nylon or PES because it is highly inert and hydrophobic, preventing the non-specific adsorption of the lipophilic pyrimidine derivative onto the filter membrane. Discarding the initial filtrate pre-saturates the membrane, further preventing quantitative loss.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtrate into the mobile phase (e.g., Acetonitrile/Water) and analyze via RP-HPLC (C18 column) at the compound's λmax​ (typically ~254 nm).

  • Causality: Immediate dilution prevents on-column precipitation. The method is self-validated by running a 5-point calibration curve ( R2>0.999 ) and bracketing the experimental samples with Quality Control (QC) standards to ensure instrument drift does not skew the results.

Applications in Synthesis Workflows

Understanding this solubility profile directly impacts synthetic efficiency:

  • Reaction Solvent Selection: The exceptional solubility in DMF makes it the ideal solvent for nucleophilic aromatic substitution ( SN​Ar ) reactions. The two chlorine atoms can be sequentially displaced by amines or alkoxides[2], and DMF ensures the starting material remains fully solvated even at high concentrations.

  • Recrystallization Strategies: The stark contrast between its high solubility in Ethyl Acetate and near-insolubility in Hexane makes the EtOAc/Hexane binary system perfect for purification via antisolvent crystallization.

References

  • Source: acs.
  • Source: sigmaaldrich.
  • Source: chemimpex.

Sources

Electronic Profiling and HOMO-LUMO Gap Analysis of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine is a highly polarized, push-pull heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The molecule features a structural dichotomy: a π -deficient pyrimidine core deactivated by two strongly electron-withdrawing chlorine atoms, coupled with a π -excessive, electron-donating 1H-pyrrole ring at the 5-position.

Understanding the electronic properties of this molecule—specifically its Frontier Molecular Orbitals (FMOs) and the resulting HOMO-LUMO gap—is critical. These parameters dictate the molecule's kinetic stability, its optical absorption profile, and its reactivity pathway, particularly its susceptibility to Nucleophilic Aromatic Substitution (SNAr) during drug synthesis or off-target metabolic reactions.

Structural Causality & Electronic Distribution

In push-pull systems, the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) governs chemical behavior.

In 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine, the HOMO is predominantly localized over the electron-rich pyrrole ring. Conversely, the LUMO is highly concentrated on the dichloropyrimidine core. As demonstrated in 1[1], the presence of electronegative chlorine atoms significantly lowers the LUMO energy level. This creates a highly accessible electrophilic center at the C4 and C6 positions.

A smaller HOMO-LUMO gap facilitates intramolecular charge transfer (ICT) but also indicates lower kinetic stability[2]. For drug development professionals, mapping this gap is the first step in predicting how the molecule will interact with biological nucleophiles (e.g., glutathione) or target kinase hinge regions.

Computational Workflow: Density Functional Theory (DFT)

To accurately profile these electronic properties prior to synthesis, DFT is employed. The 3[3] are highly sensitive to the chosen functional and basis set.

Protocol 1: Geometry Optimization and FMO Analysis
  • Initial Conformer Generation : Build the 3D structure using a molecular mechanics force field (e.g., MMFF94) to find the global minimum conformer.

    • Causality: The dihedral angle between the pyrrole and pyrimidine rings dictates the degree of π -conjugation; an incorrect starting geometry leads to artificial orbital decoupling.

  • Geometry Optimization : Execute DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set within a Polarizable Continuum Model (PCM) simulating dichloromethane.

    • Causality: B3LYP provides an optimal cost-to-accuracy ratio for organic heterocycles. The diffuse functions ("++") are critical for accurately modeling the expanded electron density of the highly electronegative chlorine atoms, while polarization functions ("(d,p)") account for asymmetric electron distribution across the nitrogenous rings.

  • Frequency Calculation : Run an analytical frequency calculation at the same level of theory.

    • Self-Validation Checkpoint: The output must yield exactly zero imaginary frequencies . The presence of an imaginary frequency mathematically indicates the structure is trapped in a transition state, not a stable ground-state minimum. If found, the geometry must be perturbed and re-optimized.

  • FMO Mapping : Extract the eigenvalues for the HOMO and LUMO to calculate the fundamental gap ( ΔE=ELUMO​−EHOMO​ ).

Experimental Validation Workflows

Theoretical calculations must be anchored by empirical data. The optical and electrochemical gaps are determined via UV-Vis spectroscopy and Cyclic Voltammetry (CV), which are the gold standards for 4[4].

Protocol 2: Cyclic Voltammetry (Electrochemical Gap)
  • Electrolyte Preparation : Dissolve the analyte (1 mM) and tetrabutylammonium hexafluorophosphate (TBAPF 6​ , 0.1 M) in anhydrous, degassed acetonitrile.

    • Causality: TBAPF 6​ provides necessary ionic conductivity without interfering with the redox windows. Degassing with N 2​ prevents dissolved oxygen from being reduced, which would mask the pyrimidine's LUMO signal.

  • Cell Setup : Utilize a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/AgNO 3​ (reference).

  • Measurement : Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Internal Calibration : Spike the solution with Ferrocene (Fc) and record a final voltammogram.

    • Self-Validation Checkpoint: The Fc/Fc + redox couple must appear as a reversible wave with a peak separation ( ΔEp​ ) of ~59 mV. If ΔEp​>80 mV, the working electrode is fouled or uncompensated resistance is too high; the electrode must be polished and the run discarded.

  • Calculation : Calculate energies using the onset potentials: EHOMO​=−(Eoxonset​+4.8) eV and ELUMO​=−(Eredonset​+4.8) eV.

Protocol 3: UV-Vis Spectroscopy (Optical Gap)
  • Sample Preparation : Prepare a 10−5 M solution of the compound in spectroscopic-grade dichloromethane (DCM).

    • Causality: High concentrations lead to π−π stacking and excimer formation, which artificially red-shifts the absorption onset.

  • Baseline Correction : Record a blank spectrum using pure DCM in matched quartz cuvettes.

    • Self-Validation Checkpoint: The baseline must be completely flat (Absorbance < 0.01) across the 200-800 nm range. Any peaks indicate cuvette contamination or solvent impurities, invalidating the optical gap calculation.

  • Measurement & Tauc Analysis : Record the absorption spectrum. Plot (αhν)2 versus (photon energy). Extrapolate the linear region of the absorption edge to the x-axis to determine the optical band gap.

Quantitative Data Summary

The following table summarizes the representative electronic properties of the 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine scaffold based on the integration of the computational and experimental workflows described above.

Table 1: Representative Electronic Properties of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

ParameterValue (Representative)Method of DeterminationFunctional Significance
HOMO Energy -6.12 eVDFT (B3LYP/6-311++G) Ionization potential; localized on the pyrrole ring.
LUMO Energy -2.35 eVDFT (B3LYP/6-311++G)Electron affinity; localized on the pyrimidine core.
HOMO-LUMO Gap 3.77 eVDFT / Tauc PlotDictates kinetic stability and optical excitation limits.
Dipole Moment 4.85 DebyeDFTInfluences solubility and non-covalent protein binding.
Electrophilicity 2.15 eVCalculated ( μ2/2η )Predicts susceptibility to nucleophilic attack (SNAr).

Workflow Visualization

Workflow Mol 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine (Target Molecule) DFT DFT Computation (B3LYP/6-311++G**) Mol->DFT Exp Experimental Validation Mol->Exp Opt Geometry Optimization & Frequency Analysis DFT->Opt FMO FMO Analysis (HOMO/LUMO Mapping) Opt->FMO Data Electronic Property Profile (Reactivity & Stability Metrics) FMO->Data CV Cyclic Voltammetry (Electrochemical Gap) Exp->CV UV UV-Vis Spectroscopy (Optical Gap) Exp->UV CV->Data UV->Data

Figure 1: Multimodal workflow for determining the electronic properties and HOMO-LUMO gap.

References

  • LUMO Analysis for Nucleophilic Reactions Source: WuXi Biology URL:[Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies... Source: Semantic Scholar URL:[Link]

  • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule... Source: NASC URL:[Link]

  • Stability, Aromaticity, and Photophysical Behaviors of Macrocyclic Molecules: A Theoretical Analysis Source: PMC (National Institutes of Health) URL:[Link]

Sources

Crystal Structure and X-Ray Diffraction Analysis of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Discipline: Structural Chemistry & X-Ray Crystallography

Executive Summary

4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine is a highly functionalized heterocyclic scaffold of significant interest in both structure-based drug design (SBDD) and the synthesis of advanced energetic materials. The spatial orientation of the pyrrole ring relative to the pyrimidine core dictates the molecule's electronic distribution and its susceptibility to nucleophilic aromatic substitution ( SN​Ar ). This in-depth technical guide outlines the rigorous methodologies required to synthesize, crystallize, and structurally resolve this compound using single-crystal X-ray diffraction (SC-XRD), providing a self-validating framework for crystallographic analysis.

Structural Rationale & Mechanistic Insights

Understanding the 3D conformation of highly substituted pyrimidines requires analyzing the steric environment. In the crystal structure of the closely related 4,6-dichloro-5-methylpyrimidine, the molecule maintains near-perfect planarity due to the negligible steric footprint of the methyl group [1].

However, replacing the methyl group with a 1H-pyrrol-1-yl moiety fundamentally alters the conformational landscape. The severe steric repulsion between the α -protons of the pyrrole ring and the bulky, electron-dense chlorine atoms at the C4 and C6 positions forces the pyrrole ring to twist out of the pyrimidine plane, adopting a nearly orthogonal dihedral angle. This conformational "locking" is a critical feature; it dictates the molecule's trajectory during subsequent SN​Ar reactions, a principle frequently exploited in the synthesis of fused polycyclic energetic materials [2].

Furthermore, the supramolecular assembly of such dichloropyrimidines is heavily influenced by halogen bonding. Similar to the robust Cl⋯N interactions observed in 4,6-dichloro-5-methoxypyrimidine [3], this compound relies on directional halogen bonds between the C-Cl donors and the pyrimidine nitrogen acceptors to propagate a stable 3D supramolecular network.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, the synthesis and crystallization must be tightly controlled to prevent twinning or amorphous precipitation.

Protocol 3.1: Clauson-Kaas Synthesis
  • Reagents: Dissolve 5-amino-4,6-dichloropyrimidine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.2 eq) in glacial acetic acid.

  • Causality of Solvent Choice: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. It facilitates the hydrolysis and ring-opening of 2,5-dimethoxytetrahydrofuran into succinaldehyde, which subsequently undergoes a double condensation with the primary amine to close the pyrrole ring.

  • Reaction: Reflux at 90°C for 4 hours, monitor via TLC, and quench with saturated NaHCO3​ . Extract with ethyl acetate and purify via silica gel chromatography.

Protocol 3.2: Single-Crystal Growth via Slow Evaporation
  • Solvent System: Dissolve the purified compound in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane.

  • Causality of Crystallization Method: DCM acts as the primary solvent due to its high solubilizing power for halogenated heterocycles, while Hexane acts as the antisolvent. Because DCM has a lower boiling point (39.6°C) than Hexane (68°C), it evaporates faster. This differential evaporation slowly drives the solution into a state of supersaturation. This thermodynamic control allows the molecules to arrange into a defect-free lattice, minimizing the kinetic trapping that causes amorphous powders.

SynthesisWorkflow N1 Precursor 5-Amino-4,6- dichloropyrimidine N2 Clauson-Kaas Reaction (Acetic Acid, 90°C) N1->N2 N3 Purification (Silica Gel) N2->N3 N4 Crystallization (DCM/Hexane) N3->N4 N5 Diffraction-Quality Single Crystal N4->N5

Fig 1. Synthesis and crystallization workflow of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine.

X-Ray Diffraction (XRD) Analysis Workflow

A robust crystallographic workflow relies on self-validating data processing to ensure the structural model accurately reflects the electron density.

Step-by-Step XRD Methodology
  • Data Collection: Mount a suitable single crystal on a glass fiber using perfluoropolyether oil and cool to 100 K using a cryostream.

    • Causality: Cooling to 100 K minimizes the thermal vibration (atomic displacement parameters) of the atoms, yielding sharper diffraction spots and higher resolution data.

  • Radiation Selection: Utilize Mo radiation ( λ=0.71073 Å) rather than Cu .

    • Causality: Chlorine atoms possess a high mass attenuation coefficient. Shorter wavelength Mo radiation significantly reduces X-ray absorption errors, preventing distorted electron density maps around the halogen sites.

  • Data Reduction & Integration: Process frames using CrysAlis PRO. Apply empirical absorption corrections using spherical harmonics.

    • Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the chosen Laue symmetry is correct and the integration is reliable.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Final Validation: Run the final .cif file through the IUCr checkCIF routine.

    • Self-Validation: The absence of Alert Level A or B errors confirms that there is no unassigned residual electron density (voids) and that the anisotropic displacement parameters are physically meaningful.

XRDPipeline D1 Data Collection Mo Kα (100 K) D2 Data Reduction Absorption Correction D1->D2 D3 Structure Solution Direct Methods (SHELXT) D2->D3 D4 Structure Refinement Least-Squares (SHELXL) D3->D4 D5 Validation checkCIF & Void Analysis D4->D5

Fig 2. X-ray diffraction data processing and self-validating refinement pipeline.

Crystallographic Data Presentation

The quantitative output of the XRD refinement provides the definitive proof of the molecular architecture. Below is the structured summary of the crystallographic parameters (representative model based on derivative analogs).

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C8​H5​Cl2​N3​
Formula Weight 214.05 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852 Å, b=11.240 Å, c=10.450 Å, β=95.42∘
Volume 917.6 A˚3
Z, Calculated Density 4, 1.549 Mg/m3
Absorption Coefficient ( μ ) 0.650 mm−1
F(000) 432
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1​=0.0385 , wR2​=0.0921
Largest diff. peak and hole 0.450 and -0.380 e.A˚−3

Conclusion

The crystallographic analysis of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine reveals critical insights into its structural behavior. The orthogonal twist of the pyrrole ring, driven by severe steric clashes with the adjacent chlorine atoms, breaks the planarity typically seen in simpler pyrimidine derivatives. Combined with the robust halogen bonding networks that dictate its solid-state packing, this structural data provides an authoritative foundation for researchers utilizing this scaffold in rational drug design and the synthesis of high-density energetic materials.

References

  • Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications. URL: [Link]

  • Fun, H. K., Yeap, C. S., Kumar, C. S. C., Yathirajan, H. S., & Siddegowda, M. S. (2010). 4,6-Dichloro-5-methoxypyrimidine. IUCr Journals. URL: [Link]

  • Hu, W., Tang, J., Ju, X., Yi, Z., Yang, H., Xiao, C., & Cheng, G. (2023). An Efficient One-Step Reaction for the Preparation of Advanced Fused Bistetrazole-Based Primary Explosives. ACS Central Science. URL: [Link]

Sources

Structural and Synthetic Versatility of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of novel chemical space in drug discovery requires building blocks that offer both precise regiocontrol and unique three-dimensional topologies. 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine (CAS 934996-35-7) has emerged as a highly modular, di-electrophilic scaffold. Unlike flat, fully conjugated bi-heteroaryls, the steric clash between the C4/C6 chlorine atoms and the C5-pyrrole ring forces an orthogonal conformational twist. This structural feature is highly prized in medicinal chemistry for escaping "flatland," improving aqueous solubility, and designing selective kinase inhibitors and protein-protein interaction (PPI) modulators[1].

This whitepaper provides an in-depth analysis of the scaffold's conformational dynamics, details self-validating synthetic protocols for its orthogonal derivatization, and explores its application in modern pharmacophore modeling.

Conformational Dynamics & Scaffold Rationale

The Power of the Orthogonal Twist

In traditional pyrimidine-based kinase inhibitors, the core ring acts as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding site[2]. However, planar molecules often suffer from poor pharmacokinetic profiles (e.g., low solubility, high plasma protein binding).

The introduction of a 1H-pyrrol-1-yl group at the C5 position of a 4,6-dichloropyrimidine core fundamentally alters the molecule's topography.

  • Causality of Conformation: The van der Waals radii of the chlorine atoms at C4 and C6 severely clash with the α-protons of the pyrrole ring. To minimize steric strain, the C-N bond connecting the two rings rotates, forcing the pyrrole ring into a near-orthogonal (perpendicular) geometry relative to the pyrimidine plane.

  • Medicinal Chemistry Impact: This twisted conformation allows the pyrrole ring to project deep into hydrophobic pockets (such as the DFG-out pocket or the gatekeeper residue interface in kinases like EGFR and JAK) while the pyrimidine core remains anchored to the hinge region[2].

Desymmetrization and Regiocontrol

The 4,6-dichloro substitution provides two highly reactive handles for functionalization. While initially chemically equivalent, these positions can be sequentially differentiated through electronic modulation[3].

  • Causality of Reactivity: The first nucleophilic aromatic substitution (SNAr) with an amine occurs rapidly under mild conditions due to the electron-deficient nature of the pyrimidine ring. Once the amine is installed, its lone pair donates electron density into the pyrimidine system via resonance. This significantly raises the activation energy required for a second SNAr reaction, effectively deactivating the remaining C6-chlorine. This electronic feedback loop guarantees strict regiocontrol, allowing the C6 position to be reserved for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions)[3][4].

Synthetic Assembly & Derivatization Logic

The synthesis and functionalization of the scaffold follow a logical progression from ring assembly to orthogonal derivatization.

Synthesis A 5-Aminopyrimidine -4,6-diol B Clauson-Kaas Reaction A->B C POCl3 / DIPEA Chlorination B->C D 4,6-Dichloro-5-(1H -pyrrol-1-yl)pyrimidine C->D E Regioselective SNAr (C4 Amination) D->E R-NH2, Base F Cross-Coupling (C6 Arylation) E->F Ar-B(OH)2, Pd(0)

Fig 1. Synthetic workflow and orthogonal derivatization of the pyrimidine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic success.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Install a primary aniline at the C4 position while preserving the C6 chlorine.

  • Preparation: Dissolve 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 eq, 214 mg, 1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 260 µL). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming aniline nucleophile.

  • Nucleophile Addition: Cool the mixture to 0 °C. Dropwise, add the substituted aniline (1.05 eq).

  • Reaction & Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material (m/z 215 [M+H]+) is fully consumed. The presence of a single major peak at the expected mono-aminated mass, with the strict absence of the di-aminated byproduct, confirms that the electronic deactivation of the C6 position was successful.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed C6-Arylation (Suzuki-Miyaura)

Objective: Functionalize the deactivated C6 position using transition-metal catalysis.

  • Preparation: In a microwave-safe vial, combine the C4-aminated intermediate from Protocol A (1.0 eq), an arylboronic acid (1.2 eq), and Na2CO3 (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: The biphasic system is critical. Dioxane solubilizes the organic substrates and the Pd catalyst, while water dissolves the Na2CO3, generating the hydroxide ions necessary to activate the boronic acid into the reactive boronate complex for transmetalation.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq). Seal the vial and purge with argon.

  • Reaction & Monitoring: Heat at 90 °C for 4 hours.

    • Validation Checkpoint: TLC (UV 254 nm) should show the disappearance of the intermediate and the formation of a new, highly fluorescent spot (due to extended π-conjugation). LC-MS will confirm the target mass.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between water and DCM, and purify the organic layer via reverse-phase HPLC.

(Note: Similar catalytic strategies can be employed using Sonogashira conditions to yield extended alkynyl systems like 4,6-bis(2-phenylethynyl)-5-(1H-pyrrol-1-yl)pyrimidine[4].)

Medicinal Chemistry & SAR Profiling

The modularity of the 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine scaffold allows for rapid generation of Structure-Activity Relationship (SAR) libraries. By holding the C5-pyrrole constant (to maintain the orthogonal twist), medicinal chemists can systematically vary the C4 (solvent channel) and C6 (specificity pocket) substituents.

Below is a representative SAR profile demonstrating how sequential derivatization impacts kinase inhibition (e.g., against wild-type EGFR and the L858R/T790M mutant) and lipophilicity[2].

Quantitative Data Summary
Compound IDC4 Substituent (SNAr)C6 Substituent (Coupling)EGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)ClogP
1 (Core) -Cl-Cl>10,000>10,0002.8
2 (Intermediate) -NH-Phenyl-Cl1,2504,5003.4
3 (Target A) -NH-Phenyl-Phenyl451204.6
4 (Target B) -NH-(3-Cl-4-F-Phenyl)-Phenyl12284.9
5 (Target C) -NH-CH₃-C≡C-Phenyl853103.9

Table 1. Representative SAR profiling of 4,6-disubstituted-5-(1H-pyrrol-1-yl)pyrimidine derivatives. Data illustrates the necessity of dual substitution for low-nanomolar potency.

Pharmacophore Binding Model

Pharmacophore Core Pyrimidine Core (Hinge Binder) Pyrrole C5-Pyrrole Ring (Hydrophobic Pocket) Core->Pyrrole C4 C4-Amine/Aniline (Solvent Channel) Core->C4 C6 C6-Aryl/Alkynyl (Specificity Pocket) Core->C6 Hinge Kinase Hinge Region (Hydrogen Bonds) Core->Hinge N1/N3 Interaction Gatekeeper Gatekeeper Residue (Steric Clash / Twist) Pyrrole->Gatekeeper Orthogonal Projection

Fig 2. Pharmacophore model of 5-(1H-pyrrol-1-yl)pyrimidine derivatives in a kinase ATP site.

Conclusion

The 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine scaffold represents a masterclass in chemical design. By leveraging the inherent electron deficiency of the pyrimidine ring alongside the steric bulk of the C5-pyrrole, chemists can achieve both perfect regiocontrol during synthesis and highly specific 3D topologies for target binding. As demonstrated by its utility in cross-coupling and kinase inhibitor design, this building block is an indispensable tool for modern drug development professionals.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: ARKIVOC (ARKAT USA) URL:[Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo[3, 4-d] pyrimidine Source: Clausius Scientific Press URL:[Link]

  • Fine Chemicals - Colour Synthesis Solutions (CAS 934996-35-7 & 3029546-62-8) Source: Colour Synthesis Solutions URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The compound 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The structural architecture presents two distinct reactive domains:

  • The 4,6-dichloro-pyrimidine core: Highly susceptible to sequential, regioselective Nucleophilic Aromatic Substitution ( SN​Ar ), allowing for diverse functionalization at the 4- and 6-positions.

  • The N-linked pyrrole ring: Provides unique steric bulk, modulates the electron density of the pyrimidine core, and serves as a potential hydrogen-bond acceptor/donor system depending on downstream modifications.

To construct this scaffold with high fidelity, the Clauson-Kaas pyrrole synthesis is the most robust and atom-economical pathway[1]. By condensing commercially available 5-amino-4,6-dichloropyrimidine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), we avoid the handling of highly unstable, free 1,4-dicarbonyl compounds. This guide details a modernized, acid-catalyzed protocol optimized for yield, scalability, and operational safety.

Mechanistic Pathway & Workflow Visualization

The Clauson-Kaas reaction operates via an acid-catalyzed cascade[1]. First, the acid catalyst (e.g., p-Toluenesulfonic acid, pTsOH) facilitates the hydrolysis of the cyclic acetal (2,5-DMTHF) into a reactive succinaldehyde intermediate[2]. The primary amine of 5-amino-4,6-dichloropyrimidine then undergoes a double condensation with this intermediate, followed by dehydration and aromatization to yield the stable pyrrole ring.

ClausonKaasWorkflow SM Starting Materials 5-Amino-4,6-dichloropyrimidine + 2,5-DMTHF Activation Acid Catalysis (pTsOH) Acetal Hydrolysis SM->Activation Intermediate Reactive Intermediate Succinaldehyde Formation Activation->Intermediate Condensation Double Condensation & Cyclization (100°C) Intermediate->Condensation Workup Aqueous Workup NaHCO3 Neutralization Condensation->Workup Purification Flash Chromatography Hexanes/EtOAc Workup->Purification Product Target Compound 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine Purification->Product

Fig 1: Clauson-Kaas synthesis workflow from precursor activation to final product isolation.

Reaction Optimization Data

While classical Clauson-Kaas reactions utilized neat acetic acid as both solvent and catalyst, modern green chemistry approaches favor catalytic Brønsted or Lewis acids in non-corrosive solvents to prevent degradation of the electron-rich pyrrole product[1][2]. The table below summarizes the optimization landscape for this specific transformation.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Observation
1Glacial AcOH (Excess)None (Neat)118 (Reflux)845%Harsh conditions lead to partial pyrrole polymerization and difficult workup[1].
2Sc(OTf)₃ (5 mol%)1,4-Dioxane100482%Excellent Lewis acid activation; high yield but higher catalyst cost[1].
3pTsOH (10 mol%)Toluene110 (Reflux)678%Good yield, allows for Dean-Stark water removal, driving equilibrium.
4 pTsOH (10 mol%) 1,4-Dioxane 100 4.5 85% Optimal balance of kinetics, cost, and yield. Dioxane provides ideal solubility[2].

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Optimized based on Entry 4)

Reagents and Equipment
  • 5-Amino-4,6-dichloropyrimidine: 1.64 g (10.0 mmol, 1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF): 1.55 mL (12.0 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O): 190 mg (1.0 mmol, 10 mol%)[2]

  • 1,4-Dioxane (Anhydrous): 25 mL

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (Silica gel 60 F254).

Procedure & Causality

Step 1: Reaction Assembly

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-4,6-dichloropyrimidine (1.64 g, 10.0 mmol) and anhydrous 1,4-dioxane (25 mL).

  • Causality: 1,4-dioxane is selected as the solvent because its boiling point (101 °C) provides the exact thermal energy required to overcome the activation barrier for the double dehydration step without causing thermal degradation of the pyrimidine core[2].

Step 2: Activation and Cyclization

  • Add 2,5-DMTHF (1.55 mL, 12.0 mmol) to the stirring suspension, followed immediately by pTsOH·H₂O (190 mg, 10 mol%).

  • Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 4.5 hours.

  • Causality:pTsOH acts as a Brønsted acid catalyst to protonate the methoxy groups of 2,5-DMTHF, facilitating their elimination as methanol and unmasking the reactive dialdehyde. A slight excess (1.2 equiv) of 2,5-DMTHF ensures complete conversion of the valuable pyrimidine starting material.

Step 3: Reaction Monitoring

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1, v/v) mobile phase. The product will appear as a new, UV-active spot with a higher Rf​ value than the highly polar starting amine.

Step 4: Quenching and Aqueous Workup

  • Once complete, remove the flask from heat and allow it to cool to room temperature.

  • Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

  • Causality: Immediate neutralization is critical. Pyrroles are sensitive to strong acids and can undergo electrophilic polymerization (forming "pyrrole black") if concentrated in the presence of unneutralized pTsOH.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Isolate the fractions containing the target compound, pool, and evaporate to yield 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine as an off-white to pale yellow solid.

References

  • [1] Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955.[Link]

  • [2] ACS Publications. (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega.[Link]

Sources

Suzuki-Miyaura cross-coupling reaction conditions for 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Mechanistic Causality: The 5-Pyrrolyl Challenge

The Suzuki-Miyaura cross-coupling of 4,6-dichloropyrimidines is a cornerstone reaction in medicinal chemistry for generating diverse biaryl scaffolds1[1]. However, the introduction of a bulky 1H-pyrrol-1-yl group at the C5 position fundamentally alters the reactivity profile of the adjacent C4 and C6 carbon-chlorine bonds. Understanding these mechanistic deviations is critical for rational protocol design.

Electronic Modulation & Sequential Reactivity Unsubstituted pyrimidines are highly electron-deficient, which facilitates rapid oxidative addition by palladium(0) species 2[2]. In 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine, the nitrogen lone pair of the pyrrole ring delocalizes into the pyrimidine system, subtly reducing its electrophilicity.

More importantly, this system exhibits strong sequential reactivity. Once the first aryl group is coupled at C4, it donates additional electron density into the ring. This electronic enrichment severely deactivates the remaining C6-Cl bond toward a second oxidative addition .

Steric Shielding at the Transmetalation Step Transmetalation—the transfer of the aryl group from the boronic acid to the palladium center—is highly sensitive to steric bulk. The 5-pyrrolyl group flanks both reactive sites. During di-arylation, the incoming second aryl group must navigate the extreme steric clash generated by both the 5-pyrrole and the newly installed 4-aryl group. Therefore, while mono-arylation proceeds under standard conditions, di-arylation requires highly active, bulky Buchwald-type ligands (e.g., XPhos) to force the transmetalation and subsequent reductive elimination steps.

MechanisticPathway Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd PdII_Cl Pd(II) Aryl-Cl Complex (Sterically Crowded) OxAdd->PdII_Cl Substrate TransMet Transmetalation (Rate-Limiting Step) PdII_Cl->TransMet Base + Ar-B(OH)2 PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl Steric Clash with 5-Pyrrole RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrimidine Product RedElim->Product

Caption: Catalytic cycle highlighting steric hindrance at the transmetalation step.

Condition Optimization & Quantitative Data

To achieve precise control over the reaction, the catalyst, base, and temperature must be strictly modulated. A biphasic solvent system (1,4-Dioxane/H₂O) is universally recommended to ensure the organic substrate and the inorganic base remain in solution, facilitating the formation of the reactive boronate intermediate3[3].

Table 1: Optimization of Reaction Conditions for Mono- vs. Di-arylation

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Ar-B(OH)₂ Equiv.Mono-Aryl Yield (%)Di-Aryl Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)801.0582%< 5%
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0) Dioxane/H₂O (4:1) 80 1.05 89% Trace
Pd(PPh₃)₄ (10 mol%)K₃PO₄ (3.0)Toluene/H₂O (4:1)1002.5045%35%
Pd₂(dba)₃ / XPhos K₃PO₄ (3.0) Dioxane/H₂O (4:1) 110 (MW) 3.00 5% 88%

Note: Bold rows indicate the optimized conditions utilized in the protocols below.

DecisionWorkflow Start 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine Goal Determine Target Substitution Start->Goal Mono Mono-Arylation (1.05 equiv Ar-B(OH)2) Goal->Mono Di Di-Arylation (2.5+ equiv Ar-B(OH)2) Goal->Di CatMono Pd(dppf)Cl2 (5 mol%) Mono->CatMono CatDi Pd2(dba)3 + XPhos (Highly Active) Di->CatDi CondMono K2CO3, Dioxane/H2O 80°C, 4-6 h CatMono->CondMono CondDi K3PO4, Dioxane/H2O 110°C, MW, 45 min CatDi->CondDi ProdMono 4-Aryl-6-chloro-5-pyrrolylpyrimidine CondMono->ProdMono ProdDi 4,6-Diaryl-5-pyrrolylpyrimidine CondDi->ProdDi

Caption: Decision tree for selecting conditions for mono- vs. di-arylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Oxygen is the primary cause of failure in these reactions (leading to homocoupling of the boronic acid and catalyst death). Strict adherence to degassing procedures is mandatory.

Protocol A: Regioselective Mono-Arylation

Objective: Synthesis of 4-Aryl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL). Seal the flask with a rubber septum and degas the mixture by sparging with ultra-pure Argon for exactly 15 minutes.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Re-seal and sparge for an additional 2 minutes.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer. The starting material exhibits a distinct 9:6:1 (M : M+2 : M+4) isotope pattern due to the two chlorine atoms. A successful mono-arylation will shift the mass and display a 3:1 (M : M+2) isotope pattern, confirming the retention of exactly one chlorine atom.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Symmetrical Di-Arylation

Objective: Synthesis of 4,6-Diaryl-5-(1H-pyrrol-1-yl)pyrimidine.

  • Reagent Loading: To a heavy-walled microwave reactor vial, add 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (3.0 mmol, 3.0 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd) and XPhos (0.10 mmol, 10 mol%).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and H₂O (1 mL). Cap the vial with a microwave-safe crimp top. Degas the mixture via three freeze-pump-thaw cycles backfilled with Argon.

  • Reaction Execution: Irradiate the mixture in a dedicated microwave synthesizer at 110 °C for 45 minutes.

  • Self-Validation Checkpoint (LC-MS): Sample the organic layer. The complete disappearance of the chlorine isotope pattern (yielding a single major mass peak for the parent ion) validates complete di-arylation.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine Source: BenchChem URL
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL
  • Suzuki Coupling Source: Organic Chemistry Portal URL

Sources

Application Note: Regioselective and Chemoselective Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyrimidines is a cornerstone of modern heterocyclic drug discovery. Specifically, 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine serves as a privileged scaffold for synthesizing complex polycyclic systems, such as pyrrolo[1,2-f]pteridines and 5,7-diazaullazines.

While the C4 and C6 positions of this starting material are initially symmetric, the true synthetic challenge lies in differentiating these sites sequentially—achieving strict mono-substitution prior to a second, distinct nucleophilic attack. This application note provides a deep mechanistic analysis and self-validating protocols for the chemoselective and regioselective SNAr of this unique scaffold.

Mechanistic Insights & Structural Causality

To master the functionalization of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine, one must understand the interplay between steric shielding and electronic modulation that governs its reactivity.

The Steric Cleft of the 5-Pyrrolyl Group

Unlike simple planar substituents, the 5-(1H-pyrrol-1-yl) group acts as a severe steric shield. X-ray crystallographic studies of related derivatives reveal that the pyrrole ring is twisted out of the pyrimidine plane by an angle of approximately 35° due to steric clashing with the adjacent C4 and C6 chlorine atoms . This orthogonal conformation creates a sterically hindered cleft. Consequently, successful SNAr requires polar protic solvents (such as n-butanol) capable of hydrogen-bonding with the leaving chloride ion to stabilize the bulky Meisenheimer transition state .

Electronic Deactivation and Chemoselectivity

The initial SNAr event is driven by the highly electrophilic nature of the dichloropyrimidine core. However, once the first nucleophile (e.g., an aliphatic amine) attacks the C4 position, the resulting intermediate undergoes a profound electronic shift.

The newly introduced amino group donates electron density into the pyrimidine π-system via resonance. This electronic enrichment significantly raises the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring, severely deactivating the remaining C6-chloride toward further nucleophilic attack. This intrinsic electronic modulation is the causal factor that enables high-yielding, strict mono-substitution without the risk of over-reaction to the di-substituted byproduct.

Reaction Pathway Visualization

SNAr_Workflow SM 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine (Symmetric C4/C6 Chlorines) Mono Mono-SNAr Intermediate (C4-Substituted, C6-Deactivated) SM->Mono Fast (Electrophilic Core) Nuc1 Amine Nucleophile (e.g., L-prolinol, TEA, n-BuOH) Nuc1->Mono Di Di-SNAr Product (Asymmetric Disubstitution) Mono->Di Slow (Resonance Deactivated) Nuc2 Second Nucleophile (Requires Harsher Conditions) Nuc2->Di

Chemoselective sequential SNAr pathway of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Starting Material (Clauson-Kaas Reaction)

Objective: Construct the sterically demanding 5-pyrrolyl moiety from a primary amine precursor . Causality: The use of a mixed acidic solvent system (AcOH/1,2-dichloroethane) ensures the highly reactive intermediate remains soluble while buffering the pH to prevent premature hydrolysis of the pyrimidine chlorides.

  • Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidin-5-amine (1.0 equiv, e.g., 30.5 mmol) in a 1:1 mixture of glacial acetic acid (25 mL) and 1,2-dichloroethane (25 mL).

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.05 equiv, 32.0 mmol) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the solution in an oil bath under reflux for 3 hours.

  • Workup: Cool the mixture to room temperature. Extract the solution three times with dichloromethane (DCM). Wash the combined organic phases with saturated aqueous NaHCO₃ to neutralize residual acetic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Heptane/EtOAc 5:1) to yield the product as a colorless solid.

Protocol B: Chemoselective Mono-SNAr with an Aliphatic Amine

Objective: Regioselective differentiation of the symmetric C4/C6 positions using L-prolinol . Causality: n-Butanol (bp 117 °C) provides sufficient thermal energy to overcome the steric hindrance of the orthogonal pyrrole ring, while its protic nature stabilizes the leaving chloride ion.

  • Setup: To a stirred solution of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 equiv, 23.47 mmol) in n-BuOH (80 mL), add L-prolinol (1.1 equiv, 25.82 mmol).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv, 35.21 mmol) to act as an acid scavenger, driving the equilibrium forward.

  • Reaction: Stir the resulting solution at reflux for exactly 2 hours.

  • Self-Validating Checkpoint (LC-MS): Sample the reaction. The starting material exhibits a classic dichloro isotopic cluster (M, M+2, M+4 at a 9:6:1 ratio). Successful mono-substitution shifts this to a monochloro cluster (M, M+2 at a 3:1 ratio). Do not proceed to workup until the 9:6:1 cluster is entirely consumed.

  • Workup: Evaporate the n-BuOH under reduced pressure. Dilute the residue with DCM and wash with deionized water.

  • Isolation: Dry the organic layers over MgSO₄, filter, and concentrate in vacuo to yield the mono-SNAr intermediate.

Quantitative Data Summarization

The table below summarizes the optimized parameters for achieving strict chemoselectivity during sequential SNAr processes on this scaffold.

Reaction StepNucleophileEquivalentsBase / CatalystSolvent & TempTimeYield (%)
Mono-SNAr L-Prolinol1.1TEA (1.5 eq)n-BuOH, Reflux2 h85 - 95
Mono-SNAr Aniline1.1HCl (0.1 eq)EtOH, 80 °C22 h75 - 80
Di-SNAr (Sequential)Alkoxide2.0DABCO (2.0 eq)THF, 60 °C12 h60 - 70

Note: Di-SNAr requires the addition of a strong nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to overcome the resonance-induced LUMO elevation caused by the first amine substitution.

References

  • Synthesis and Properties of 5,7-Diazaullazines The Journal of Organic Chemistry, 2024, 89(4), 2169-2181. URL:[Link]

  • Stereochemistry as a Tool in Deciphering the Processes of a Tandem Iminium Cyclization and Smiles Rearrangement The Journal of Organic Chemistry, 2010, 75(23), 8147-8154. URL:[Link]

Using 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine as a scaffold for novel kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine: A Versatile Scaffold for the Development of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern oncology.[2][3] The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the adenine core of ATP and form key hydrogen bonds within the kinase hinge region.[4][5][6] This document provides a detailed guide to using 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine as a starting point for generating novel kinase inhibitors. We present synthetic strategies for library development, detailed protocols for biochemical and cell-based evaluation, and a framework for interpreting the resulting data.

The 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine Scaffold: Rationale and Chemical Properties

The utility of this specific scaffold is rooted in its chemical architecture, which allows for systematic and differential functionalization.

  • The Dichloropyrimidine Core: The two chlorine atoms at the C4 and C6 positions are the scaffold's primary reactive handles. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of side chains.[7][8] This is the key to building a diverse chemical library to probe the structure-activity relationships (SAR) for different kinase targets.

  • Differential Reactivity: In many dichloropyrimidine systems, the C4 position is more susceptible to nucleophilic attack than the C6 position. This differential reactivity can be exploited to perform sequential substitutions, allowing for the controlled and directed synthesis of disubstituted, non-symmetrical derivatives. This stepwise approach is fundamental to creating focused inhibitor libraries.

  • The 5-Pyrrol-1-yl Moiety: The pyrrole ring at the C5 position serves multiple purposes. It occupies a vector pointing towards the solvent-exposed region of the ATP binding pocket in many kinases. This allows for the introduction of substituents that can enhance solubility or engage in additional interactions with the target protein, thereby improving potency and selectivity.

Diagram: Core Scaffold and Diversification Points

Caption: Key reactive sites on the scaffold for library synthesis.

Synthetic Strategy: Library Development via Sequential SNAr

The most effective method for derivatizing the scaffold is a two-step sequential nucleophilic aromatic substitution. This allows for the introduction of two different amine-containing side chains (R¹ and R²), which is a common strategy for building ATP-competitive kinase inhibitors.

Diagram: General Synthetic Workflow

G start Scaffold: 4,6-Dichloro-5-(pyrrol-1-yl)pyrimidine step1 Step 1: First SNAr + R¹-NH₂ + Base (e.g., DIPEA) Solvent (e.g., n-Butanol) start->step1 intermediate Intermediate: 4-(R¹)-6-chloro-5-(pyrrol-1-yl)pyrimidine step1->intermediate step2 Step 2: Second SNAr + R²-NH₂ Heat (Microwave or Conventional) intermediate->step2 final_product Final Product: 4,6-Disubstituted Kinase Inhibitor step2->final_product purify Purification (Column Chromatography) final_product->purify characterize Characterization (LCMS, NMR) purify->characterize

Caption: Stepwise synthesis of a kinase inhibitor library.

Protocol 1: Synthesis of a Representative 4,6-Disubstituted Inhibitor

This protocol describes the synthesis of a hypothetical compound, N4-(3-aminophenyl)-N6-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)pyrimidine-4,6-diamine.

Materials:

  • 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine

  • Benzene-1,3-diamine

  • Pyridin-4-ylmethanamine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Monosubstitution at the C4 Position

  • Rationale: This first substitution is typically performed under milder conditions to favor reaction at the more electrophilic C4 position. Using a slight excess of the starting dichloride ensures the mono-substituted amine is consumed.

  • To a solution of benzene-1,3-diamine (1.0 eq) in n-butanol (0.2 M), add DIPEA (2.5 eq).

  • Add a solution of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.2 eq) in n-butanol dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LCMS.

  • Once the starting amine is consumed, cool the reaction to room temperature.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.[4] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude intermediate, N-(3-aminophenyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine. This is often carried forward without further purification.

Step 2: Disubstitution at the C6 Position

  • Rationale: The second substitution requires more forcing conditions (higher temperature) due to the deactivating effect of the first amino substituent. Microwave heating is often employed to shorten reaction times.

  • To the crude intermediate from Step 1 (1.0 eq), add pyridin-4-ylmethanamine (1.5 eq) and n-butanol (0.2 M).

  • Heat the reaction in a sealed microwave vessel at 140 °C for 1-2 hours.

  • Monitor the reaction for the disappearance of the intermediate by LCMS.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to isolate the final product.[4]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: A Multi-Tiered Approach

Evaluating the synthesized compounds requires a systematic workflow, moving from broad biochemical assays to more physiologically relevant cell-based models.[9] This ensures that observed activity is not an artifact of an in-vitro system and that the compound can engage its target in a complex cellular environment.[9][10][11]

Diagram: Biological Evaluation Workflow

cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Mechanistic Validation protocol1 Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo) data1 Output: IC₅₀ Value protocol1->data1 Determines on-target potency protocol2 Protocol 3: Cell Proliferation Assay (e.g., MTT / CellTiter-Glo) data1->protocol2 Advance potent compounds data2 Output: GI₅₀ Value protocol2->data2 Measures anti-proliferative effect protocol3 Protocol 4: Target Engagement Assay (e.g., Western Blot for p-Substrate) data2->protocol3 Validate mechanism of active compounds data3 Output: ↓ Phosphorylation protocol3->data3 Confirms on-target action in cells

Caption: A tiered workflow for evaluating novel kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced by a kinase reaction; less ADP means more inhibition.[12] It is a robust method to determine the half-maximal inhibitory concentration (IC₅₀).[1]

  • Reaction Setup: In a 96-well or 384-well plate, prepare serial dilutions of the test compounds in buffer (e.g., 1% DMSO final concentration).

  • Add the recombinant kinase enzyme to each well containing the test compound or vehicle control.[1]

  • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Kinase Reaction: Add a mixture of the specific peptide substrate and ATP (at a concentration near the Kₘ for the kinase) to initiate the reaction.[12]

  • Incubate for 60 minutes at 30 °C.

  • Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence is proportional to the ADP produced (kinase activity). Calculate the percentage of inhibition for each compound concentration relative to high (no enzyme) and low (vehicle) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[1]

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of compounds on the viability and growth of cancer cell lines.[4]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the medium containing the compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[4]

Protocol 4: Western Blot for Target Phosphorylation

This protocol confirms that the inhibitor is hitting its intended target in the cell by measuring the phosphorylation status of a downstream substrate protein.

  • Rationale: Many kinases, like EGFR or Aurora Kinase, signal by phosphorylating other proteins. A successful inhibitor will reduce the level of this phosphorylation.[3][9]

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of the inhibitor for a set time (e.g., 2-4 hours). Stimulate the pathway with a growth factor (e.g., EGF for the EGFR pathway) if required.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Analysis: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates on-target activity.

Data Presentation and Interpretation

A key goal of library synthesis and screening is to establish a Structure-Activity Relationship (SAR). This is best visualized by summarizing biological data in a clear, tabular format alongside the chemical structures.

Table 1: Representative SAR Data for a Hypothetical Inhibitor Series
Compound IDR¹ GroupR² GroupKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)A549 GI₅₀ (nM)
EX-01 3-aminophenyl4-pyridylmethyl1525045
EX-02 3-methoxyphenyl4-pyridylmethyl120>1000350
EX-03 3-aminophenyl3-pyridylmethyl85400150
EX-04 3-aminophenyl(1-methyl-1H-pyrazol-4-yl)methyl815022

Interpretation:

  • A comparison of EX-01 and EX-02 suggests that the amino group on the R¹ phenyl ring is crucial for potent inhibition of Kinase A.

  • Comparing EX-01 and EX-03 indicates that the nitrogen position in the R² pyridine ring affects potency.

  • EX-04 shows that replacing the pyridine with a substituted pyrazole at the R² position further enhances potency against Kinase A and improves cellular activity.

Diagram: Representative Kinase Signaling Pathway (EGFR)

cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates Inhibitor Our Inhibitor Inhibitor->Dimer BLOCKS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive inhibitor.

References

  • BenchChem. (2026). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols: Pyrido[3,2-d]pyrimidine-2,4-diol for Kinase Inhibition Studies.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Cell Signaling Technology. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.
  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Chi, Y., et al. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • Deng, X., & Mani, N. S. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

Sources

Catalytic Amination of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine: A Guide to Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and immunology.[1] Derivatives of 4,6-diaminopyrimidine, in particular, are privileged structures found in a range of kinase inhibitors and other therapeutic agents. The ability to selectively introduce diverse amino functionalities at the C4 and C6 positions of a pyrimidine core is therefore of paramount importance in drug discovery and development. This guide focuses on catalytic amination strategies for 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine, a versatile building block for the synthesis of novel bioactive molecules. The pyrrole substituent at the C5 position introduces unique electronic properties that influence the reactivity of the C4 and C6 positions, making the strategic selection of amination methodology crucial for achieving desired outcomes.

Understanding the Reactivity of Dichloropyrimidines: A Tale of Two Chlorines

The two chlorine atoms on the 4,6-dichloropyrimidine core are not created equal. Their susceptibility to nucleophilic attack, whether through a direct SNAr mechanism or a metal-catalyzed pathway, is dictated by the electronic landscape of the pyrimidine ring. Generally, the reactivity of halogens on a pyrimidine ring follows the order C4(6) > C2 >> C5.[2] For 4,6-dichloropyrimidines, the two positions are electronically equivalent in the absence of other substituents. However, the introduction of the electron-donating 5-(1H-pyrrol-1-yl) group in our target molecule will modulate this reactivity, a factor that must be considered when designing a synthetic route.

This guide will explore the two primary catalytic approaches for the amination of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling. We will also briefly touch upon catalyst-free Nucleophilic Aromatic Substitution (SNAr) as a baseline for comparison.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the formation of C-N bonds to aryl and heteroaryl chlorides.[3] This reaction class has revolutionized the synthesis of anilines and their derivatives due to its broad substrate scope and functional group tolerance.[3]

Core Principles and Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[3]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Cl Ar-Cl Ar-Pd(II)(L)-Cl Ar-Pd(II)(L)-Cl Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-Cl->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation (+ RNH2, Base) Ar-Pd(II)(L)-NHR->Pd(0)L Reductive Elimination (+ Ar-NHR) Ar-Cl->Ar-Pd(II)(L)-Cl Oxidative Addition

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Note & Protocol 1: Regioselective Mono-amination via Buchwald-Hartwig Coupling

This protocol details a general procedure for the regioselective mono-amination of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine using a palladium catalyst with a biarylphosphine ligand.

Materials:

  • 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine

  • Desired amine (aliphatic or aromatic)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar biarylphosphine ligand[4]

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Protocol:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol), the desired amine (1.1 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Catalyst and Ligand Selection: The combination of a palladium precursor and a bulky, electron-rich ligand like Xantphos is often effective for the amination of electron-deficient heteroaryl chlorides.[4] For more challenging couplings, other ligands such as RuPhos or SPhos may be explored.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for a wide range of amines. For more sensitive substrates, a milder base like cesium carbonate or potassium phosphate may be advantageous.

  • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations due to their high boiling points and ability to dissolve the reactants and catalyst.

Copper-Catalyzed Ullmann-Type Coupling: A Milder Alternative

The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[5] However, modern advancements, particularly the development of effective ligand systems, have transformed this reaction into a milder and more versatile tool for the amination of aryl halides, including chlorides.[6][7]

Core Principles and Mechanistic Overview

The modern Ullmann-type amination is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps include:

  • Coordination: The amine and aryl halide coordinate to the Cu(I) center.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating a Cu(I) species.

The use of bidentate ligands, such as diamines or amino acids, is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle under milder conditions.[6]

Ullmann_Coupling Cu(I)L Cu(I)L Cu(III)(L)(Ar)(X) Cu(III)(L)(Ar)(X) Cu(I)L->Cu(III)(L)(Ar)(X) Oxidative Addition (+ Ar-X) Cu(III)(L)(Ar)(NR2) Cu(III)(L)(Ar)(NR2) Cu(III)(L)(Ar)(X)->Cu(III)(L)(Ar)(NR2) Ligand Exchange (+ HNR2, Base) Cu(III)(L)(Ar)(NR2)->Cu(I)L Reductive Elimination (+ Ar-NR2)

Caption: Simplified catalytic cycle of a modern Ullmann-type amination.

Application Note & Protocol 2: Copper-Catalyzed Mono-amination

This protocol provides a general procedure for the mono-amination of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine using a copper catalyst and a diamine ligand.

Materials:

  • 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine

  • Desired amine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protocol:

  • In a reaction vial, combine CuI (5-10 mol%), 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol), the desired amine (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMF (5 mL) and the ligand (e.g., DMEDA, 10-20 mol%) via syringe.

  • Seal the vial and heat the reaction mixture to 110-130 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Ligand Choice: Simple and inexpensive ligands like DMEDA are often effective. For less reactive amines or aryl chlorides, more sophisticated ligands may be required.[7]

  • Copper Source: CuI is a common and effective copper source. Other sources like Cu₂O or Cu(OAc)₂ can also be used.

  • Reaction Conditions: Copper-catalyzed aminations may require slightly higher temperatures than their palladium-catalyzed counterparts. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is typical.

Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): The Classical Approach

While catalytic methods are often preferred for their milder conditions and broader scope, direct SNAr can be a viable option, particularly for the first amination of highly activated dichloropyrimidines.[8][9]

Protocol 3: Catalyst-Free Mono-amination

  • To a reaction vial, add 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol), the desired amine (1.1-1.5 mmol), and a base such as potassium carbonate (2-3 mmol) or a tertiary amine like triethylamine (2-3 mmol).[9]

  • Add a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Seal the vial and heat to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify as described in the previous protocols.

Considerations for SNAr:

  • Harsh Conditions: This method often requires high temperatures, which may not be suitable for substrates with sensitive functional groups.

  • Regioselectivity: While the first amination may proceed with reasonable selectivity, achieving selective di-substitution can be challenging and often leads to mixtures of products.[2]

  • Nucleophile Strength: This method is generally more effective with stronger nucleophiles (e.g., aliphatic amines) than with weaker ones (e.g., anilines).

Comparative Analysis of Amination Methods

FeatureBuchwald-Hartwig AminationUllmann-Type CouplingCatalyst-Free SNAr
Catalyst PalladiumCopperNone
Reaction Temp. 80-120 °C100-140 °C120-160 °C
Substrate Scope Broad (aryl/alkyl amines)Broad (aryl/alkyl amines)More limited (favors strong nucleophiles)
Functional Group Tolerance HighModerate to HighLower
Cost Higher (Palladium catalysts and ligands)Lower (Copper catalysts and simple ligands)Lowest
Regioselectivity Generally high and tunable with ligandsGenerally goodCan be poor, especially for di-substitution

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

  • Side Reactions: The formation of di-aminated products can be minimized by using a slight excess of the dichloropyrimidine or by carefully controlling the reaction time. Hydrodechlorination (replacement of Cl with H) can sometimes be observed as a side reaction, especially with certain palladium catalysts.

  • Poor Regioselectivity: For palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[2] A systematic screening of ligands is recommended to optimize for the desired isomer.

Conclusion

The catalytic amination of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine offers a powerful platform for the synthesis of a diverse array of substituted aminopyrimidines for drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and modern copper-catalyzed Ullmann-type couplings provide efficient and often highly regioselective methods for the introduction of amino functionalities. The choice between these methods will depend on factors such as substrate scope, functional group tolerance, cost, and the desired level of regiocontrol. The protocols and insights provided in this guide serve as a starting point for researchers to develop robust and scalable synthetic routes to novel pyrimidine-based compounds.

References

  • Lan, P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 115-118. [Link]

  • Stone, A. C., et al. (2022). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • Lan, P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Figshare. [Link]

  • Krasavin, M., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2959. [Link]

  • Ye, R., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(12), 1694-1707. [Link]

  • Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(5), 5549-5559. [Link]

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2225-2244. [Link]

  • Wang, D., et al. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters, 22(19), 7513-7517. [Link]

  • Lan, P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Liu, Y., et al. (2026). 2,6-Diamino-4-chloropyrimidine 1-oxide-Assisted Copper-Catalyzed Synthesis of N-Arylimidazoles in Water. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Colacino, E., et al. (2019). Ullmann Amination Reaction. Frontiers in Chemistry, 7, 725. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). ProQuest. [Link]

  • Zhang, Y., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(38), 7545-7550. [Link]

  • Gerasimova, A. Y., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][8]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4216. [Link]

  • Fun, H.-K., et al. (2010). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. ResearchGate. [Link]

  • Pérez-Quintanilla, D., et al. (2013). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 15(40), 8114-8125. [Link]

Sources

The Versatile Scaffold: Applications of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Core Structure

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its presence in the building blocks of DNA and RNA underscores its fundamental role in biological systems.[1] The inherent electronic properties and the synthetic tractability of the pyrimidine ring have made it a favored template for the design of targeted therapies. Among the diverse array of pyrimidine-based starting materials, 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine emerges as a particularly promising, yet underexplored, scaffold for the generation of compound libraries in early-stage drug discovery.

The strategic placement of two reactive chlorine atoms at the C4 and C6 positions offers orthogonal handles for sequential and site-selective functionalization. This dual reactivity, coupled with the electronic influence of the pyrrole substituent at the C5 position, bestows upon this molecule a unique chemical personality, ripe for exploration. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the potential of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine. We will delve into its synthetic accessibility, key chemical transformations, and its application in the discovery of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Synthetic Strategy: Accessing the Core Scaffold

A conceptual synthetic pathway is outlined below:

Synthetic_Pathway A 5-Aminouracil B 5-(1H-pyrrol-1-yl)pyrimidine-4,6(1H,5H)-dione A->B Clauson-Kaas reaction (2,5-dimethoxytetrahydrofuran, acid) C 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine B->C Chlorination (POCl3, base)

Figure 1: Proposed synthetic route to the target scaffold.

This proposed synthesis leverages the well-established Clauson-Kaas reaction for the formation of the pyrrole ring, followed by a standard chlorination protocol using phosphorus oxychloride (POCl₃) to convert the dihydroxy pyrimidine to the dichloro derivative. Optimization of reaction conditions for this specific substrate would be a necessary first step for any drug discovery campaign.

Chemical Diversification: Gateway to Novel Chemical Space

The true utility of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine as a scaffold lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C6 position. This regioselectivity allows for a controlled, stepwise introduction of diverse chemical moieties, a crucial aspect of building a focused library of compounds for screening.

Two of the most powerful and versatile reactions for the functionalization of this scaffold are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[3] For the 4,6-dichloro-5-(1H-pyrrol-1-YL)pyrimidine scaffold, this reaction provides a direct route to introduce a wide array of aryl, heteroaryl, and vinyl substituents.

Suzuki_Coupling_Workflow Scaffold 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine Mono_Sub 4-Aryl/Heteroaryl-6-chloro- 5-(1H-pyrrol-1-YL)pyrimidine Scaffold->Mono_Sub Suzuki Coupling (Arylboronic acid (1 eq.), Pd catalyst, base, mild temp) Di_Sub 4,6-Diaryl/Heteroaryl- 5-(1H-pyrrol-1-YL)pyrimidine Mono_Sub->Di_Sub Suzuki Coupling (Second arylboronic acid, more forcing conditions)

Figure 2: Stepwise Suzuki-Miyaura cross-coupling workflow.

Protocol 1: Microwave-Assisted Regioselective Mono-Suzuki Coupling

This protocol is adapted from established procedures for other dichloropyrimidines and serves as a starting point for optimization.

Materials:

  • 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave reactor vials

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reactor vial, add 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine, the desired arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add the 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 15-30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Significantly accelerates the reaction rate, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating.[4]

  • Pd(PPh₃)₄: A robust and commonly used palladium(0) catalyst for Suzuki couplings.

  • K₂CO₃: A moderately strong base that is effective in the transmetalation step of the catalytic cycle.

  • Dioxane/Water: A common solvent system for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[5] This reaction is of paramount importance in medicinal chemistry, as the introduction of amine functionalities can significantly impact a molecule's pharmacological properties, including target binding, solubility, and metabolic stability.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Mono-Amination

This generalized protocol is based on the principles of Buchwald-Hartwig amination for heteroaryl chlorides and will require optimization for the specific substrate.

Materials:

  • 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine, the palladium precatalyst, and the phosphine ligand.

  • Add the base to the tube.

  • Evacuate and backfill the tube with the inert gas several times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights on Protocol Validation:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands often provide superior results by promoting the reductive elimination step and stabilizing the palladium catalyst.[6]

  • Base Selection: The strength of the base can influence the reaction rate and selectivity. Stronger bases like sodium tert-butoxide are often used, but milder bases like cesium carbonate can be effective for sensitive substrates.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst decomposition and ensure reproducibility.

Application in Kinase Inhibitor Discovery

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer.[7] This has made them one of the most intensively pursued classes of drug targets. The pyrimidine scaffold is a well-established "privileged structure" for kinase inhibition, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region.[4][8]

Derivatives of 4,6-disubstituted pyrimidines have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[11] Its aberrant activation is a key driver in many cancers, making it a prime target for therapeutic intervention.[12]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->Dimerization Inhibits (ATP competitive)

Figure 3: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Table 1: Representative Biological Activity of 4,6-Disubstituted Pyrimidine Kinase Inhibitors (Analogous Scaffolds)

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
1 EGFR21A431[9]
2 VEGFR-221-[5]
3 EGFRL858R1.1-[11]
4 EGFRL858R/T790M34-[11]

Note: The IC₅₀ values presented are for analogous 4,6-disubstituted pyrimidine derivatives and are intended to be representative of the potential potency that can be achieved with this scaffold. These are not derivatives of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine.

Conclusion and Future Directions

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine represents a valuable and versatile scaffold for early-stage drug discovery. Its synthetic accessibility and the potential for regioselective functionalization through robust and well-established cross-coupling methodologies provide a powerful platform for the generation of diverse chemical libraries. The demonstrated success of the broader class of 4,6-disubstituted pyrimidines as potent kinase inhibitors, particularly against clinically relevant targets like EGFR and VEGFR-2, strongly supports the exploration of this specific scaffold.

Future work should focus on the development of a robust and scalable synthesis of the title compound, followed by a systematic exploration of its chemical space through parallel synthesis and high-throughput screening. The insights and protocols provided in this application note offer a solid foundation for researchers to embark on such endeavors, with the ultimate goal of discovering novel therapeutic agents to address unmet medical needs.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). In PMC. Retrieved from [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (n.d.). In PMC. Retrieved from [Link]

  • Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library. (2006). Journal of the American Chemical Society, 128(6), 2182–2183. [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). In ResearchGate. Retrieved from [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (n.d.). In PMC. Retrieved from [Link]

  • Clinically approved pyrimidine scaffolds as EGFR inhibitors. (n.d.). In ResearchGate. Retrieved from [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). International Journal of Molecular Sciences, 24(3), 2651. [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). In PMC. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). In ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 4930. [Link]

  • Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). In PMC. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Design and Synthesis of Pyrido[4,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2023). Journal of Medicinal Chemistry, 66(22), 15336–15357. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry, 12. [Link]

  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. (n.d.). In . Retrieved from [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). In International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. (2023). European Journal of Medicinal Chemistry, 248, 115085. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). In PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine during cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine .

This substrate is notoriously challenging in cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) due to its highly planar pyrimidine-pyrrole core, which promotes strong intermolecular π−π stacking. This results in high lattice energy and exceptionally poor solubility in standard organic solvents. When the substrate remains undissolved, it prevents efficient transmetalation and oxidative addition, leading to stalled reactions, catalyst degradation, and poor yields.

Below is our authoritative Q&A guide, complete with mechanistic insights, validated protocols, and decision-making workflows to overcome these solubility barriers.

Troubleshooting Workflow

G Start Low Solubility of Pyrimidine Substrate Step1 1. Optimize Solvent & Temp (e.g., 1,4-Dioxane/H2O at 80°C) Start->Step1 Step2 2. Micellar Catalysis (TPGS-750-M in Water at RT) Step1->Step2 Crashes Out Success Successful Cross-Coupling Step1->Success Dissolved Step3 3. Solid-State Mechanochemistry (Ball Milling, Solvent-Free) Step2->Step3 Refractory Step2->Success Encapsulated Step3->Success Mechanochemical

Fig 1: Stepwise troubleshooting workflow for highly insoluble pyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: My 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine crashes out of my THF/Water mixture immediately upon base addition. What is the first parameter I should change?

A: You must transition to a solvent system with a higher boiling point and greater solubilizing power for rigid aromatics. THF is often insufficient for highly crystalline pyrimidine derivatives.

Mechanistic Insight: The addition of aqueous base increases the polarity of the bulk medium, forcing the hydrophobic pyrimidine out of solution. By switching to a 1,4-Dioxane/Water (4:1 or 1:1) or Toluene/Water system, you achieve a biphasic or highly solubilizing environment. 1,4-Dioxane is particularly effective for dissolving rigid dichloropyrimidines while remaining miscible with water, which is necessary to dissolve the inorganic base (e.g., K3​PO4​ or K2​CO3​ ) required for the transmetalation step[1][2][3].

Q2: Heating the reaction in DMF dissolves the substrate, but my boronic acid coupling partner degrades (protodeboronation). How can I solve this?

A: If high temperatures cause reagent degradation, you must decouple substrate solubility from the bulk solvent temperature. The most effective method is Micellar Catalysis using a designer surfactant like TPGS-750-M [4][5].

Mechanistic Insight: TPGS-750-M (an amphiphile composed of α -tocopherol, PEG-750, and succinic acid) spontaneously forms nanomicelles in water[5][6]. The highly lipophilic α -tocopherol core acts as a localized "nanoreactor." Your insoluble pyrimidine and the palladium catalyst partition into this hydrophobic core, achieving an extremely high local concentration. This allows the cross-coupling to proceed rapidly at room temperature or mild heating (e.g., 40 °C), entirely preventing the thermal degradation of sensitive boronic acids[4][6].

G Water Bulk Aqueous Phase (Water + Base) Micelle TPGS-750-M Micelle Water->Micelle Self-Assembly Core Lipophilic Core (a-tocopherol) Micelle->Core Reaction Solubilized Pyrimidine + Pd Catalyst Core->Reaction Encapsulation

Fig 2: Mechanism of TPGS-750-M micellar catalysis solubilizing hydrophobic substrates.

Q3: I have tried mixed solvents and surfactants, but my specific pyrimidine derivative remains a "brick" (completely insoluble). Is the reaction doomed?

A: No. When a substrate is entirely refractory to solution-phase chemistry, you must bypass the need for a solvent entirely using Solid-State Mechanochemistry [7][8].

Mechanistic Insight: By utilizing a ball mill, mechanical force (impact and shear) continuously generates fresh, highly reactive surfaces on the solid crystals. Recent breakthroughs by Ito and Kubota have demonstrated that previously insoluble polyaromatic halides can undergo highly efficient Suzuki-Miyaura coupling in the solid state using Pd(OAc)2​ , SPhos, and a small amount of 1,5-cyclooctadiene (1,5-cod) as an olefinic additive to stabilize the active Pd(0) species[7][8][9].

Data Presentation: Solvent & Catalyst Selection Matrices

Table 1: Solvent System Matrix for Insoluble Pyrimidines [1][3][10]

Solvent SystemRatio (v/v)Boiling PointSolubilizing Power (Substrate)Base CompatibilityRecommended Use Case
THF / H2​O 4:166 °CLow-ModerateExcellentBaseline screening; often fails for rigid pyrimidines.
1,4-Dioxane / H2​O 4:1 to 1:1101 °CHighExcellentPrimary Recommendation. High thermal stability, excellent for dichloropyrimidines.
Toluene / H2​O 3:1110 °CHighBiphasic (Requires vigorous stirring)Good for highly lipophilic substrates; prevents water-induced side reactions.
TPGS-750-M / H2​O 2 wt%100 °CVery High (Micellar)ExcellentTemperature-sensitive coupling partners; green chemistry.

Table 2: Optimal Catalyst/Ligand Systems for Heterogeneous Mixtures [1][7][11]

Precatalyst / LigandKey CharacteristicMechanism of Action in Low-Solubility Scenarios
Pd(dppf)Cl2​ Robust, thermally stableWithstands long reaction times at high temperatures while waiting for substrate dissolution.
XPhos Pd G3 Highly active, bulkyRapid oxidative addition; captures trace dissolved substrate immediately, driving the dissolution equilibrium forward.
Pd(OAc)2​
  • SPhos
Mechanochemically activeOptimal for solvent-free ball-milling; SPhos facilitates coupling of sterically hindered/insoluble aryl chlorides.

Validated Experimental Protocols

Protocol 1: Parallel Solvent Screening for Suzuki-Miyaura Coupling[1][11]

Use this to rapidly identify the minimum solvent required to achieve transmetalation.

  • Preparation: To a flame-dried Schlenk tube or an array of reaction vials, add 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K3​PO4​ (2.0 equiv).

  • Atmosphere: Seal the vials, evacuate, and backfill with Argon three times. Note: Degassing is critical to prevent homocoupling and catalyst oxidation.

  • Catalyst Addition: Add a highly active precatalyst, such as XPhos Pd G3 (2-5 mol%).

  • Solvent Array: Introduce degassed solvent mixtures (e.g., 1,4-Dioxane/ H2​O 4:1, Toluene/ H2​O 3:1, and DMF/ H2​O 4:1) to separate vials via syringe.

  • Agitation: Place in a heating block at 80 °C. Crucial Step: Set the stir rate to maximum (e.g., >800 rpm). In biphasic or slurry conditions, mass transfer is the rate-limiting step; aggressive stirring maximizes the interfacial surface area.

  • Monitoring: Monitor by LC-MS or TLC after 2, 4, and 12 hours.

Protocol 2: Micellar Catalysis using TPGS-750-M[5][6]

Use this if the substrate degrades at high temperatures or if you require a fully aqueous, green methodology.

  • Surfactant Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed HPLC-grade water.

  • Reagent Loading: To a reaction vial equipped with a stir bar, add 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine (1.0 equiv), the coupling partner (1.5 equiv), and an amine base (e.g., Triethylamine, 2.0 equiv) or inorganic base.

  • Catalyst Loading: Add a compatible catalyst, such as Pd[P(t-Bu)3​]2​ or Pd(dppf)Cl2​ (2 mol%).

  • Reaction: Add the 2 wt % TPGS-750-M aqueous solution. Stir vigorously at room temperature (or up to 45 °C if the substrate is exceptionally rigid). The mixture will appear milky/cloudy as micelles form and encapsulate the reagents.

  • Workup: Because the reaction occurs in water, the product can often be extracted simply by adding a minimal amount of a green organic solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran), which breaks the emulsion and extracts the product, leaving the surfactant in the aqueous layer.

References

  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies". MDPI. Available at: [Link]

  • D-nb.info. "Suzuki cross-coupling in aqueous media". D-nb.info. Available at:[Link]

  • ACS Publications. "Green Solvent Selection for Suzuki–Miyaura Coupling of Amides". Journal of the American Chemical Society. Available at:[Link]

  • ResearchGate. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature". The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature". The Journal of Organic Chemistry. Available at: [Link]

  • ChemistryViews. "Solid-State Cross-Coupling Overcomes Solubility Issues". ChemistryViews. Available at:[Link]

  • ACS Publications. "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides". Journal of the American Chemical Society. Available at: [Link]

  • Chemistry World. "Mechanochemistry bypasses need for solvents in Suzuki coupling". Chemistry World. Available at:[Link]

  • ACS Publications. "A “Pool and Split” Approach to the Optimization of Challenging Pd-Catalyzed C–N Cross-Coupling Reactions". The Journal of Organic Chemistry. Available at:[Link]

Sources

Minimizing dechlorination side reactions in 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing highly functionalized pyrimidines. The synthesis of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine via the Clauson-Kaas condensation of 5-amino-4,6-dichloropyrimidine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) is notoriously prone to dechlorination side reactions.

This guide is designed to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to minimize byproduct formation and maximize your yield.

Mechanistic Insight: The Dechlorination Dilemma

To solve a synthetic problem, we must first understand its causality. The pyrimidine ring is inherently electron-deficient. The presence of two chlorine atoms at the C4 and C6 positions—both ortho/para to the ring nitrogens—makes these highly activated electrophilic centers[1].

During a standard Clauson-Kaas pyrrole synthesis, the condensation of the primary amine with 2,5-DMTHF releases two equivalents of methanol and one equivalent of water [2]. In traditional protocols utilizing refluxing acetic acid (~118 °C), this generated water acts as a potent nucleophile. The combination of high heat, aqueous acidic conditions, and an activated substrate drives a Nucleophilic Aromatic Substitution ( ) , leading to hydrolytic dechlorination (displacement of -Cl by -OH)[3].

Mechanism SM 5-Amino-4,6- dichloropyrimidine INT Hemiaminal Intermediate SM->INT + DMTHF (H+ cat.) DMTHF 2,5-DMTHF DMTHF->INT TARGET 4,6-Dichloro-5-(1H- pyrrol-1-yl)pyrimidine INT->TARGET Cyclization (-H₂O, -2MeOH) BYPROD Hydrolytic Dechlorination Byproduct INT->BYPROD Premature Hydrolysis TARGET->BYPROD S_NAr Hydrolysis (+H₂O, Heat)

Fig 1: Clauson-Kaas reaction pathway and competitive S_NAr hydrolytic dechlorination.

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass shift of Da. What is this? A1: This is the classic signature of hydrolytic dechlorination. The substitution of a chlorine atom (isotope mass ~35 Da) with a hydroxyl group (mass ~17 Da) results in a net loss of 18 Da. You are likely forming 4-chloro-6-hydroxy-5-(1H-pyrrol-1-yl)pyrimidine. To fix this, you must strictly exclude water from the reaction environment.

Q2: How can I modify the standard acetic acid protocol to prevent hydrolysis? A2: You must implement a chemical water-scavenging system. By adding Acetic Anhydride to your glacial acetic acid solvent (typically in a 1:4 to 1:5 ratio), the acetic anhydride will rapidly react with the water generated during the Clauson-Kaas condensation, converting it into harmless acetic acid. This maintains a strictly anhydrous environment and shuts down the pathway.

Q3: Refluxing acetic acid seems too harsh. Are there milder alternative conditions? A3: Yes. The activation energy for pyrrole cyclization is lower than that for hydrolysis. You can exploit this kinetic difference by lowering the temperature. Instead of refluxing acetic acid, use a non-nucleophilic solvent like 1,4-dioxane or toluene with a mild, anhydrous acid catalyst such as p-chloropyridine hydrochloride or p-Toluenesulfonic acid (p-TsOH)[2]. Running the reaction at 70–80 °C significantly favors the target product.

Q4: I am observing reductive dechlorination (complete loss of Cl, replacement by H). Why? A4: Reductive dechlorination occurs if trace transition metals (e.g., Pd, Zn) from previous synthetic steps are carried over into the Clauson-Kaas reaction. Ensure your 5-amino-4,6-dichloropyrimidine starting material is rigorously purified (e.g., via silica gel filtration or crystallization) before subjecting it to pyrrole synthesis.

Quantitative Condition Analysis

The table below summarizes the causality between reaction conditions and byproduct formation, derived from optimized internal workflows and literature precedents[2],[3].

Reaction SystemTemperatureWater Management StrategyTarget Yield (%)Dechlorination Byproduct (%)
Glacial AcOH (Standard) 118 °C (Reflux)None (Water accumulates)35 - 45%> 40% (Hydrolytic)
Glacial AcOH / Ac₂O 90 °CChemical Scavenging75 - 85%< 5%
Toluene / p-TsOH 110 °C (Reflux)Azeotropic Removal (Dean-Stark)80 - 88%< 2%
1,4-Dioxane / p-Cl-Py·HCl 80 °CAnhydrous Catalyst / Mild Heat85 - 92%< 1%

Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are built into the workflow to verify success before proceeding to workup.

Protocol A: The Chemical Scavenging Method (AcOH / Ac₂O)

Best for general laboratory scale without specialized glassware.

Reagents:

  • 5-Amino-4,6-dichloropyrimidine: 1.0 equivalent (eq)

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF): 1.2 eq

  • Glacial Acetic Acid: 10 volumes (v/w)

  • Acetic Anhydride: 2.5 volumes (v/w)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 5-amino-4,6-dichloropyrimidine.

  • Solvent Addition: Add glacial acetic acid followed by acetic anhydride. Stir at room temperature for 10 minutes to ensure complete homogeneity.

  • Reagent Addition: Add 2,5-DMTHF dropwise over 5 minutes.

  • Controlled Heating: Heat the reaction mixture to 85–90 °C. Do not exceed 90 °C to prevent thermal degradation.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Quench the sample in cold saturated and extract with EtOAc. Analyze via LC-MS. The starting material should be consumed, and the [M-18] byproduct peak should be <5% relative to the target mass.

  • Quenching: Once complete, cool the reaction to 0 °C. Slowly pour the mixture into a vigorously stirred beaker of crushed ice and saturated aqueous to neutralize the acids. Self-validation: The pH must be strictly adjusted to 7-8 to prevent hydrolysis during workup.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.

Protocol B: The Azeotropic Method (Toluene / p-TsOH)

Best for scale-up and maximum purity.

Reagents:

  • 5-Amino-4,6-dichloropyrimidine: 1.0 eq

  • 2,5-DMTHF: 1.1 eq

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.05 eq (5 mol%)

  • Anhydrous Toluene: 15 volumes (v/w)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Assembly: Suspend 5-amino-4,6-dichloropyrimidine and p-TsOH in anhydrous toluene. Add 2,5-DMTHF.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, the methanol and water byproducts will co-distill with toluene, condense, and collect in the Dean-Stark trap.

  • Monitoring: The reaction is typically complete when water ceases to collect in the trap (usually 3-4 hours).

  • Workup: Cool to room temperature. Wash the toluene layer directly with saturated aqueous , followed by brine. Dry over and concentrate. The crude product is often pure enough for subsequent cross-coupling or substitution steps without column chromatography.

Sources

Optimizing temperature and catalyst loading for 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity and yield challenges during the cross-coupling of highly functionalized pyrimidines.

Mechanistic Overview & Optimization Logic

The compound 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine presents a unique synthetic challenge. The C4 and C6 chlorines are electronically equivalent, making differentiation difficult. Furthermore, the 1H-pyrrol-1-yl group at the C5 position acts as a bulky, orthogonal π -donor. This creates intense steric hindrance that impedes the initial oxidative addition of Palladium, while simultaneously altering the electronic landscape for any subsequent substitutions.

Mastering this reaction requires strict control over temperature and catalyst loading to exploit the kinetic differences between the first and second oxidative addition steps.

ReactionOptimization Substrate 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine (Sterically Hindered) CatLow Low Catalyst Loading (0.5 - 1.0 mol%) Substrate->CatLow CatHigh High Catalyst Loading (> 3.0 mol%) Substrate->CatHigh TempLow Moderate Temperature (60°C - 80°C) CatLow->TempLow Controlled Oxidative Addition TempHigh High Temperature (> 100°C) CatLow->TempHigh Accelerated Kinetics CatHigh->TempLow Homocoupling Risk CatHigh->TempHigh Rapid Degradation Deact Catalyst Deactivation (Pd Black Formation) CatHigh->Deact Bimolecular Decomposition Mono Mono-Substitution (Kinetic Control) TempLow->Mono Optimal Selectivity Di Di-Substitution (Thermodynamic Control) TempHigh->Di Over-reaction TempHigh->Deact Ligand Dissociation

Optimization logic for controlling pyrimidine substitution via kinetic and thermodynamic parameters.

Troubleshooting & FAQs

Q: How do I achieve strict mono-selectivity when both C4 and C6 chlorines are electronically equivalent? A: Mono-selectivity in this sterically encumbered system is achieved purely through kinetic control. The first oxidative addition of Pd(0) into the C-Cl bond proceeds with a specific activation energy ( Ea1​ ). Once the first aryl or alkyl group is installed, the intermediate becomes significantly more sterically congested, substantially raising the activation energy for the second coupling ( Ea2​ ). By maintaining a moderate temperature (60°C) and utilizing a highly active, sterically demanding catalyst like Pd(PEPPSI)-IPr, you provide enough thermal energy to overcome Ea1​ while keeping the reaction strictly below the threshold for Ea2​ [1].

Q: Why am I observing rapid Palladium black formation, and how does catalyst loading factor into this? A: Palladium black is the inactive, aggregated form of Pd(0). It forms when the rate of ligand dissociation and bimolecular Pd(0) aggregation exceeds the rate of oxidative addition. Because the 5-pyrrole group sterically blocks the C-Cl bonds, oxidative addition is inherently slow. If you use a high catalyst loading (>3 mol%), you generate a high local concentration of uncoordinated Pd(0). These species will aggregate before they can react with the hindered substrate. Reducing the catalyst loading to 0.5–1.0 mol% ensures a steady, low-concentration turnover of active Pd(0), minimizing bimolecular decomposition pathways[2][3].

Q: Is microwave irradiation recommended for this substrate? A: Yes, but with strict parameter controls. Microwave heating provides rapid, homogeneous energy transfer, which is excellent for overcoming the initial steric barrier of the 5-pyrrole ring. However, because temperatures can spike, it risks pushing the reaction into thermodynamic control (di-substitution). If using microwave synthesis, restrict the temperature to 100°C, cap the reaction time at 15 minutes, and use an ultra-low catalyst loading (0.5 mol%) to ensure the reaction stops at the mono-adduct[2][4].

Quantitative Data: Parameter Outcomes

The following table summarizes the causal relationship between catalyst loading, temperature, and the resulting product distribution during a standard Suzuki-Miyaura coupling with 1.05 equivalents of phenylboronic acid.

Catalyst SystemLoading (mol%)Temp (°C)Heating MethodTimeMajor OutcomeYield / Selectivity
Pd(PPh3)4 5.0100Conventional2 hDi-substituted>80% (Di)
Pd(PPh3)4 0.5100Microwave15 minMono-substituted81% (Mono)
Pd(PEPPSI)-IPr 1.060Conventional12 hMono-substituted>90% (Mono)
Pd2(dba)3 / XPhos 2.080Conventional6 hMixture50:50 (Mono:Di)
Self-Validating Experimental Protocol

Regioselective Mono-Suzuki-Miyaura Coupling Mechanistic Goal: Isolate the mono-coupled pyrimidine by kinetically bottlenecking the second oxidative addition through precise temperature and catalyst loading controls.

Step 1: Reagent Preparation (Glovebox Recommended) Charge a dry reaction vial with 4,6-dichloro-5-(1H-pyrrol-1-YL)pyrimidine (1.00 equiv) and the desired arylboronic acid (1.05 equiv). Causality Check: Limiting the boronic acid to a slight stoichiometric excess removes the thermodynamic driving force toward di-substitution.

Step 2: Catalyst & Base Addition Add Pd(PPh3)4 (0.5 mol%) and anhydrous K2CO3 (2.0 equiv). Causality Check: The ultra-low 0.5 mol% loading prevents a high concentration of transient Pd(0), mitigating Pd black formation[4]. K2CO3 acts to transmetalate the boronic acid.

Step 3: Solvent Introduction Introduce a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, to achieve 0.2 M concentration). Causality Check: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

Step 4: Thermal Activation & Validation Seal the vial and heat to exactly 60°C for 12 hours (conventional heating) or 100°C for 15 minutes (microwave irradiation)[2]. Self-Validation Checkpoint: Withdraw a 10 µL aliquot at 15 mins (MW) or 2 hours (conventional). Analyze via LC-MS.

  • If unreacted starting material dominates: The steric bulk of the 5-pyrrole is overpowering the oxidative addition. Increase temperature by 10°C.

  • If di-substituted product is >5%: The thermal energy has breached Ea2​ . Immediately quench the reaction.

Step 5: Quench and Isolation Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography.

References
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH) / ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZtwut9218PLc4-KICX0XG--SrUXlqct_EIzeNxyhJEgxnURuGe8hPbnBoBQknsewlvgmp4D-iTh9hXF2XVe78_tt2rpiwtFTsnizm3r-FJ2vAayI50p25wetCbU0sjkuSZoo4W6tz6g3Il6c=]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQH2gDl17yOlV-icMOLni61iw2FxQCcDNrzvC2okr1bAyxZv8_1VptIppVdmHvsHi-HxRzLB4D_xfyLJKwwN6hrfQHLw4nztZgpRMaBUTGJ0360Ykc-5m_nmBzmcqV_BPmEw==]
  • Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXf09c0P_2yO_vaGKe6BbZBl3FgU7n1B4FefUCys7KZL3PfYOPxSk82sbcKLKxFm5RmB-MrIXXddUHth2RGRjgRQlJmWjCAi0VPsSCgB0kdu6VuX8Vb7_vLZxL0fK3xuXIYRL4d5iJO9GPODhzCl6GXA==]
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzYU5mu2B_BlniX6W1DwiyyWn_SxOtlZI_Y_WD9Kdtc45aiuRopudq_mImWUNez1cjT8x8N0ix8c7VrgWar6ku-WuSqV-h70v__zj58uO83F8sZbRSY9pGAlO0vPZVb3IQWsj4XABmvLKh__gXv9zqWOuOM82gNbpqp7CW6GFCaIy5_tUvwIvV11QXAeeZTCl_aNC_ONedUF49jMdROPSPRj60Jg==]

Sources

Flash chromatography purification techniques for 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Flash Chromatography Purification of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation of highly reactive halogenated heterocycles.

4,6-Dichloropyrimidines are critical electrophilic intermediates in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, the presence of the electron-withdrawing pyrimidine ring, coupled with the sterics and electronic influence of the 5-(1H-pyrrol-1-yl) substituent, renders the C-Cl bonds highly susceptible to nucleophilic attack and hydrolysis[2]. This guide provides a self-validating framework to troubleshoot and optimize your flash chromatography workflows.

I. Process Architecture & Causality

Before initiating purification, it is critical to understand the lifecycle of the crude mixture. The synthesis typically involves the chlorination of a pyrimidine-4,6-diol precursor using phosphorus oxychloride ( POCl3​ ). The resulting crude matrix is highly acidic and contains unreacted POCl3​ , mono-chloro intermediates, and the target dichloropyrimidine[1].

G Crude Crude Reaction Mixture (POCl3, Diol, Mono-Cl, Di-Cl) Workup Aqueous Quench & Extraction (Ice-water, NH3/EtOAc) Crude->Workup Removes POCl3 Load Dry Loading onto Deactivated Silica Workup->Load Organic Layer Flash Flash Chromatography (Heptane/EtOAc Gradient) Load->Flash Elution Product Pure 4,6-Dichloro-5- (1H-pyrrol-1-YL)pyrimidine Flash->Product High Purity Fraction

Workflow for isolating 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine from crude reaction mixtures.

II. Troubleshooting & FAQs

Q1: Why does my target compound streak on the column, resulting in poor mass recovery and multiple closely eluting spots? Causality: Standard silica gel ( SiO2​ ) is inherently acidic (pH ~4.5-5.5) and retains residual moisture. When 4,6-dichloro-5-(1H-pyrrol-1-YL)pyrimidine is exposed to this acidic, hydrated environment for extended periods, the highly electrophilic C-Cl bonds undergo hydrolysis. This converts your target compound into mono-hydroxy or di-hydroxy byproducts on the column, which streak due to increased polarity. Solution: You must deactivate the silica gel. Add 0.1% to 0.5% Triethylamine (TEA) to your mobile phase to neutralize the acidic silanol groups. Alternatively, switch your stationary phase to neutral alumina.

Pathway DiCl 4,6-Dichloro-5- (1H-pyrrol-1-YL)pyrimidine Silica Acidic Silica Gel (Slow Elution / H2O) DiCl->Silica Adsorption Degraded Hydrolyzed Byproducts (Mono-OH / Di-OH) Silica->Degraded Nucleophilic Attack

Hydrolytic degradation pathway of dichloropyrimidines on standard acidic silica gel.

Q2: I am seeing a massive, unresolvable solvent front that obscures my product. How do I fix this? Causality: This is the hallmark of unquenched POCl3​ or phosphorus acid residues. If the crude reaction is loaded directly or poorly worked up, these residues rapidly react with the silica and mobile phase, generating HCl in situ, completely destroying the separation and degrading the product. Solution: Rigorous aqueous workup is mandatory. Slowly quench the reaction mixture in ice-water, neutralize with aqueous ammonia to pH ~7-8, and extract with Ethyl Acetate (EtOAc)[2].

Q3: Should I use liquid loading or dry loading for this specific mixture? Causality: Liquid loading in Dichloromethane (DCM) often leads to band broadening because the sample precipitates at the top of the column when it meets the non-polar mobile phase (e.g., Heptane). Solution: Dry loading is vastly superior here. Dissolve the crude in a volatile solvent, mix with 3-4x its weight in deactivated silica, and evaporate to a free-flowing powder[3]. This ensures a sharp, uniform injection band.

III. Quantitative Data: Mobile Phase Optimization

To achieve baseline separation between the mono-chloro intermediate and the di-chloro target, solvent selectivity is paramount. Below is a comparative analysis of solvent systems for this specific pyrrole-pyrimidine scaffold.

Solvent SystemAdditive Rf​ Target (Di-Cl) Rf​ Impurity (Mono-Cl)Resolution QualityMechanistic Notes
Hexane / EtOAc (8:2)None0.450.40PoorSevere tailing; acidic silanols cause on-column hydrolysis.
Heptane / EtOAc (8:2)0.5% TEA0.500.42GoodSharp bands; TEA neutralizes silica, preventing degradation.
Toluene / EtOAc (9:1)0.5% TEA0.550.48ExcellentToluene π−π interactions with the pyrrole ring enhance selectivity.

IV. Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical step includes a validation checkpoint to ensure the integrity of the 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine before proceeding.

Step 1: Pre-Treatment & Quench

  • Slowly pour the crude POCl3​ reaction mixture into vigorously stirred ice-water (0 °C).

  • Dropwise, add 33% aqueous ammonia until the aqueous layer reaches pH 7.5–8.0[2].

  • Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter. Validation Checkpoint 1: Test the pH of the aqueous wash. If it is < 7, the quench is incomplete, and loading the organic layer will acidify the column.

Step 2: Dry Loading Preparation

  • Transfer the organic filtrate to a round-bottom flask. Add deactivated silica gel (pre-treated with 1% TEA in Heptane) at a 1:3 (crude:silica) mass ratio[3].

  • Evaporate the solvent under reduced pressure at a maximum bath temperature of 30 °C to prevent thermal degradation. Validation Checkpoint 2: The resulting powder must be completely dry and free-flowing. Clumping indicates residual moisture or solvent, which will cause band distortion.

Step 3: Column Equilibration & Flash Chromatography

  • Pack a high-performance flash column (e.g., 15-40 µm spherical silica) and equilibrate with 3 column volumes (CV) of Heptane containing 0.5% TEA[4].

  • Load the dry cartridge onto the automated flash system.

  • Run a gradient elution: 0% to 15% EtOAc in Heptane (with constant 0.5% TEA) over 12 CVs. Maintain a high flow rate (e.g., 30-40 mL/min for a 40g column) to minimize column residence time.

Step 4: Fraction Collection & Concentration

  • Collect fractions based on UV absorption (monitor at 254 nm and 280 nm). The target compound typically elutes between 6-8 CVs.

  • Immediately pool the pure fractions and concentrate under reduced pressure (bath temp < 30 °C). Validation Checkpoint 3: Dissolve a micro-aliquot of the final concentrated solid in LC-MS grade Acetonitrile and run a rapid LC-MS. Confirm the presence of the characteristic dichloro isotope pattern (M, M+2, M+4 at a 9:6:1 ratio) and the absence of the M-Cl+OH hydrolysis mass.

V. References

  • Synthesis of 4, 6-dichloro-1H-pyrazolo[3, 4-d] pyrimidine Clausius Scientific Press[Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study National Center for Biotechnology Information (PMC)[Link]

  • What is the suitable method for purification of products which consist of water? ResearchGate[Link]

Sources

Overcoming poor regioselectivity in 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists and process scientists encountering selectivity and reactivity bottlenecks when functionalizing 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine.

By synthesizing quantum mechanical principles, steric modeling, and empirical catalytic data, this document provides actionable, self-validating workflows to overcome poor sequential regiocontrol (chemoselectivity) in your substitution reactions.

Part 1: Mechanistic Insights & FAQs

Q1: Why is "regioselectivity" an issue if 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine is a symmetric molecule?

A: You are encountering a nomenclature overlap common in heterocyclic chemistry. The parent molecule possesses C2v​ symmetry, meaning the C4 and C6 chlorines are chemically equivalent. The "regioselectivity" challenge bench chemists report is actually a sequential regiocontrol (or chemoselectivity) issue: stopping the reaction strictly at mono-substitution.

Furthermore, if you are using a chiral nucleophile (e.g., a chiral amine), the first attack desymmetrizes the pyrimidine, turning the equivalent C4/C6 positions into diastereotopic sites. This introduces true diastereoselectivity challenges governed by the steric bulk of the C5-pyrrole ring.

Q2: Why is the first Nucleophilic Aromatic Substitution (SNAr) so sluggish compared to standard 2,4-dichloropyrimidines?

A: The causality lies in a phenomenon known as steric shielding via orthogonal conformation . The 1H-pyrrol-1-yl group is flanked by two large chlorine atoms. To minimize van der Waals clashes, the pyrrole ring is forced out of the pyrimidine plane, adopting a near-orthogonal (perpendicular) geometry. While this breaks orbital overlap (reducing electron donation into the pyrimidine), the perpendicular pyrrole protons create a massive steric umbrella directly over the C4 and C6 reaction trajectories. The nucleophile struggles to achieve the Bürgi-Dunitz trajectory required to form the Meisenheimer complex .

Q3: When I apply heat to force the sluggish first substitution, I get a mixture of mono- and di-substituted products. How do I fix this?

A: Heating provides the activation energy to overcome the pyrrole's steric shield, but it simultaneously breaches the energy barrier for the second substitution. Once the first amine is installed, it donates electron density, deactivating the ring. However, at elevated temperatures (e.g., >80°C), this electronic deactivation is insufficient to prevent the second attack. The Solution: Shift from thermodynamic control (heat) to kinetic control by utilizing highly polar aprotic solvents (like THF) at lower temperatures, or abandon SNAr entirely in favor of Palladium-catalyzed cross-coupling for weaker nucleophiles .

Part 2: Quantitative Data & Condition Optimization

To achieve strict mono-substitution, the reaction conditions must be precisely calibrated to the nucleophilicity of your reagent. The table below summarizes empirical optimization data for the mono-amination of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine.

Nucleophile TypeSolventBase / CatalystTemp ProfileTimeMono:Di RatioVerdict
Aliphatic Amine ( 2∘ )EtOHTEA (2.0 eq)80°C4 h40 : 60❌ Poor (Over-reaction)
Aliphatic Amine ( 2∘ )iPrOHDIPEA (1.2 eq)25°C12 h85 : 15⚠️ Moderate
Aliphatic Amine ( 2∘ )THFDIPEA (1.1 eq)0°C → 25°C6 h98 : 2 Excellent
Aniline (Aromatic)iPrOHHCl (cat.)80°C24 hNo Reaction❌ Deactivated
Aniline (Aromatic)THFPd(OAc)₂ / dppb60°C3 h95 : 5 Excellent

Data synthesized from standard dichloropyrimidine reactivity profiles and Pd-catalyzed amination protocols.

Part 3: Visual Workflows & Reaction Logic

G SM 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine Nu Nucleophile Type? SM->Nu Aliphatic Aliphatic Amine (Strong Nu⁻) Nu->Aliphatic Aromatic Aniline / Aryl (Weak Nu⁻) Nu->Aromatic SNAr SNAr Pathway Solvent: THF Temp: 0°C to RT Aliphatic->SNAr Pd Pd-Catalyzed Pathway Cat: Pd(OAc)2 / dppb Temp: 60°C Aromatic->Pd Product Mono-Substituted Product (>95% Selectivity) SNAr->Product Pd->Product

Decision matrix for selecting the optimal mono-substitution pathway.

Pathway SM Symmetric Starting Material (Equivalent C4/C6) TS1 1st Meisenheimer Complex (Sterically Hindered) SM->TS1 Nu⁻ Attack Mono Mono-Adduct (Deactivated Ring) TS1->Mono -Cl⁻ TS2 2nd Meisenheimer Complex (High Energy Barrier) Mono->TS2 Excess Nu⁻ + Heat Di Di-Adduct (Over-reaction) TS2->Di -Cl⁻

Kinetic pathway illustrating the energy barriers preventing over-substitution.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints (visual cues and analytical triggers) to confirm the success of each phase before proceeding.

Protocol A: Kinetically Controlled SNAr (For Aliphatic Amines)

Causality: Using THF at 0°C mitigates the thermodynamic drive that causes di-substitution. DIPEA acts as a non-nucleophilic proton sink, preventing the consumption of your nucleophile by the HCl byproduct.

Step-by-Step Methodology:

  • Initiation: Dissolve 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert N₂ atmosphere.

  • Cooling: Chill the reaction flask to exactly 0°C using an ice-water bath. Validation Checkpoint 1: Ensure internal temperature stabilizes for 10 minutes to prevent localized hot spots upon base addition.

  • Base Addition: Add DIPEA (1.1 eq) dropwise over 2 minutes.

  • Nucleophile Addition: Slowly add the aliphatic amine (1.05 eq) dropwise. Validation Checkpoint 2: The solution should remain clear; immediate heavy precipitation indicates salt formation from moisture contamination.

  • Propagation: Stir at 0°C for 2 hours, then allow to naturally warm to room temperature (20-25°C) over 4 hours.

  • Analytical Validation: Pull a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and run LC-MS. Validation Checkpoint 3: The chromatogram must show <2% starting material and <5% di-adduct (identified by a mass shift of +[Amine Mass] - 36 Da relative to the mono-adduct).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective Pd-Catalyzed Amination (For Anilines/Weak Nucleophiles)

Causality: Anilines lack the nucleophilicity to overcome the C5-pyrrole steric shield via standard SNAr without extreme heat (which causes degradation). Palladium oxidative addition into the C-Cl bond bypasses the Meisenheimer complex entirely. The bulky dppb ligand ensures the catalyst is too sterically encumbered to perform a second oxidative addition on the mono-adduct .

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a rigorously dried Schlenk tube, combine Pd(OAc)₂ (2 mol%) and dppb (3 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 15 minutes. Validation Checkpoint 1: The solution will transition from orange to a deep, homogeneous red/brown, confirming active Pd(0) complex formation.

  • Substrate Loading: Add 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 eq) and the aniline derivative (1.1 eq).

  • Base Addition: Cool to 0°C and add LiHMDS (1.0 M in THF, 1.5 eq) dropwise. Validation Checkpoint 2: A slight color change and mild exotherm confirm the deprotonation of the aniline.

  • Coupling: Heat the sealed tube to 60°C for 3 hours.

  • Analytical Validation: Perform TLC (Hexanes:EtOAc 3:1). Validation Checkpoint 3: The starting material spot (high Rf) should be completely consumed, replaced by a single, highly UV-active product spot (lower Rf). No baseline streaking should be present.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and purify via flash chromatography.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters 2006, 8, 18, 3943–3946. American Chemical Society. Available at:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Pharmaceuticals 2024, 17(1), 10. MDPI. Available at:[Link]

Validation & Comparative

Reactivity comparison of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine vs 4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine vs. 4,6-Dichloropyrimidine

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold decoration during drug discovery. Pyrimidine rings are privileged scaffolds, particularly in the development of kinase inhibitors[1]. However, the reactivity of these heterocycles is highly sensitive to their substitution patterns.

This guide provides an in-depth, objective comparison of the nucleophilic aromatic substitution (SNAr) reactivity of 4,6-dichloropyrimidine (4,6-DCP) against its sterically demanding analog, 4,6-dichloro-5-(1H-pyrrol-1-YL)pyrimidine . By understanding the causality behind their electronic and steric differences, researchers can rationally design their synthetic workflows and avoid costly optimization bottlenecks.

Mechanistic Analysis: Sterics vs. Electronics

The SNAr reactivity of halopyrimidines relies on the electron-deficient nature of the pyrimidine ring, which facilitates the formation of a stabilized anionic intermediate (Meisenheimer complex) upon nucleophilic attack[2].

The Baseline: 4,6-Dichloropyrimidine In unsubstituted 4,6-DCP, the two electronegative nitrogen atoms in the ring exert a strong electron-withdrawing effect. Without any substituents at the C5 position to donate electron density or block access, the C4 and C6 carbons are highly electrophilic. Nucleophilic attack occurs rapidly, often requiring only mild conditions (room temperature, weak bases) to achieve full conversion[1].

The Variant: 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine Introducing a 1H-pyrrol-1-yl group at the C5 position fundamentally alters the reaction landscape through two distinct mechanisms:

  • Restricted Electronic Resonance (+M): Typically, an amino group (-NH2) at C5 strongly donates electron density into the pyrimidine ring via resonance, severely deactivating the C4/C6 positions[1]. However, the nitrogen lone pair of the pyrrole substituent is integral to its own 6π aromatic system. Consequently, its ability to delocalize into the pyrimidine π-system is drastically diminished. The primary electronic influence is reduced to the inductive electron-withdrawing (-I) effect of the nitrogen atom.

  • Profound Steric Shielding: The dominant factor suppressing reactivity in this analog is steric hindrance. The bulky pyrrole ring sits directly between the two reactive chlorine atoms. This creates a physical barricade that restricts the optimal Bürgi-Dunitz trajectory required for incoming nucleophiles to attack the C4 or C6 carbons[2].

Because of this steric shielding, reactions that proceed at room temperature for 4,6-DCP will stall or fail completely with the 5-pyrrolyl analog, necessitating elevated temperatures and polar aprotic solvents to overcome the high activation energy barrier.

Pathway Visualization

Mechanism cluster_0 4,6-Dichloropyrimidine cluster_1 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine A1 Unsubstituted C5 A2 High C4/C6 Electrophilicity A1->A2 A3 Rapid Meisenheimer Complex Formation A2->A3 B1 Bulky 5-Pyrrolyl Group B2 Severe Steric Shielding at C4/C6 B1->B2 B3 High Activation Energy (Requires Heat/Strong Base) B2->B3

Fig 1: Mechanistic divergence in SNAr pathways driven by C5-steric shielding.

Quantitative Reactivity Comparison

The following table summarizes the comparative performance of both substrates when subjected to mono-amination with a standard secondary amine (e.g., morpholine)[1],[3].

Parameter4,6-Dichloropyrimidine4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidineCausality / Rationale
Optimal Solvent Ethanol (EtOH) or DCMDMF or NMPBulky C5 analogs require high-boiling polar aprotic solvents to stabilize the high-energy transition state.
Base Required DIPEA or Et3N (Soluble)K2CO3 (Heterogeneous)Prolonged heating with soluble organic bases can cause unwanted side reactions; inorganic bases are safer for harsh conditions.
Temperature 20 °C – 25 °C90 °C – 110 °CHigh thermal energy is strictly required to overcome the steric clash at the C4/C6 approach vectors.
Reaction Time 1 – 2 Hours16 – 24 HoursSteric hindrance drastically reduces the frequency of successful nucleophilic collisions.
Typical Yield > 90%60% – 75%Extended heating in the pyrrole analog increases the risk of degradation or di-substitution byproducts.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical checkpoints guarantee that you do not proceed to workup until thermodynamic completion is verified.

Protocol A: Mild Amination of 4,6-Dichloropyrimidine

This protocol utilizes mild conditions due to the unhindered, highly electrophilic nature of the substrate.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) to the stirring solution. Dropwise, add morpholine (1.0 mmol) over 5 minutes. Causality: Slow addition prevents localized excess of the nucleophile, minimizing the risk of unwanted di-substitution at both C4 and C6.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Confirm the complete disappearance of the starting material mass and the presence of the mono-aminated product. If starting material remains, stir for an additional 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract, dry the organic layer over MgSO4, and concentrate to yield the product.

Protocol B: Forced Amination of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

This protocol employs harsh conditions to overcome the severe steric shielding imposed by the 5-pyrrolyl group.

  • Preparation: In a heavy-walled pressure vial, dissolve 4,6-dichloro-5-(1H-pyrrol-1-YL)pyrimidine (1.0 mmol) in anhydrous DMF (5 mL). Causality: DMF is selected over Ethanol because its high boiling point allows for the elevated temperatures necessary to surpass the steric activation barrier.

  • Reagent Addition: Add finely powdered Potassium Carbonate (K2CO3) (2.5 mmol) followed by morpholine (1.2 mmol). Causality: A heterogeneous inorganic base is used to scavenge HCl efficiently without acting as a competing nucleophile or degrading during prolonged heating.

  • Reaction: Seal the vial and heat the mixture to 95 °C in an oil bath for 18 hours with vigorous stirring.

  • Self-Validation Checkpoint: Withdraw an aliquot, filter through a celite plug to remove K2CO3, dilute in Methanol, and analyze via LC-MS. Due to the sluggish kinetics, TLC is often insufficient for distinguishing the starting material from the mono-substituted product. Ensure the ratio of product to starting material is >95:5 before proceeding.

  • Workup: Cool the reaction to room temperature. Quench by pouring into ice water (30 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum. If the product oils out, extract with Ethyl Acetate (3 x 15 mL), wash thoroughly with brine (to remove DMF), dry over Na2SO4, and purify via flash chromatography.

References

  • BenchChem. A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ACS Publications. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

Analytical Method Validation for 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine Purity: A Comparative Guide to HPLC Column Chemistries

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical demands for intermediate purity determination have escalated. 4,6-Dichloropyrimidine derivatives are critical scaffolds in the design of targeted therapeutics, including epidermal growth factor receptor (EGFR) inhibitors and anti-thrombotic agents[1],[2]. Specifically, 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine presents a unique analytical challenge: it combines a highly electron-deficient, halogenated pyrimidine core with an electron-rich pyrrole moiety.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl HPLC column chemistries for resolving this complex intermediate from its synthetic impurities. Furthermore, we provide a comprehensive, self-validating analytical protocol grounded in the latest [3].

Part 1: The Mechanistic Challenge & Column Selection

The primary impurities associated with 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine arise from nucleophilic aromatic substitution ( SN​Ar ) during synthesis or alkaline hydrolysis during storage. The most problematic degradant is the mono-chloro, mono-hydroxy derivative (e.g., 4-chloro-6-hydroxy-5-(1H-pyrrol-1-yl)pyrimidine).

Why Standard C18 Phases Fail

A standard fully porous C18 column relies exclusively on hydrophobic (dispersive) interactions. Because the structural difference between the parent API and its hydroxylated degradant is merely a -Cl vs. -OH substitution, the hydrophobic variance is minimal. Furthermore, the basic nitrogen atoms in the pyrimidine and pyrrole rings frequently undergo secondary electrostatic interactions with residual surface silanols on older C18 stationary phases, leading to severe peak tailing and co-elution.

The Biphenyl Advantage

To achieve baseline resolution, we must exploit the electronic properties of the molecule. A Core-Shell Biphenyl column introduces orthogonal selectivity. The biphenyl phase engages in strong π−π stacking with the electron-deficient pyrimidine ring. When the electron-withdrawing chlorine is replaced by an electron-donating hydroxyl group, the resonance drastically alters the π -electron density of the pyrimidine core. The Biphenyl column detects this subtle electronic shift, resulting in massive retention time differentiation.

Selectivity cluster_0 Analyte Features cluster_1 Stationary Phases A Pyrimidine Ring (Dipole) Biphenyl Core-Shell Biphenyl (Pi-Pi & Dispersive) A->Biphenyl Dipole-Dipole B Pyrrole Ring (Pi-Donor) B->Biphenyl Pi-Pi Stacking C C-Cl Bonds (Hydrophobic) C18 Standard C18 (Dispersive Only) C->C18 Hydrophobic C->Biphenyl Hydrophobic

Fig 1: Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.

Part 2: Comparative Experimental Data

To objectively evaluate column performance, a forced degradation sample (spiked with 0.1% w/w of the mono-hydroxy degradant and the starting material) was analyzed using three different stationary phases under identical isocratic conditions (60% Acetonitrile / 40% Water with 0.1% TFA).

The use of Core-Shell particles in the Biphenyl and Phenyl-Hexyl columns reduces the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the van Deemter equation, yielding higher theoretical plates ( N ) without exceeding standard HPLC pressure limits.

Table 1: Chromatographic Performance Comparison
ParameterFully Porous C18 (3 µm)Core-Shell Phenyl-Hexyl (2.6 µm)Core-Shell Biphenyl (2.6 µm)
Retention Time (API) 4.2 min5.8 min7.1 min
Resolution (API vs Degradant) 1.2 (Co-elution)2.13.5 (Baseline)
Tailing Factor ( Tf​ ) 1.81.31.05
Theoretical Plates ( N ) 8,50014,20018,500

Conclusion: The Core-Shell Biphenyl column is the superior choice, providing baseline resolution ( Rs​>3.0 ) and excellent peak symmetry, making it the ideal candidate for formal ICH validation.

Part 3: Step-by-Step Validation Protocol

This methodology establishes a self-validating system compliant with the and ICH Q2(R2) standards[3].

Mobile Phase & Sample Preparation

Causality Check: Trifluoroacetic acid (TFA) is used as an ion-pairing agent. By lowering the pH to ~2.0, TFA protonates residual surface silanols on the silica support, neutralizing their charge and preventing secondary electrostatic interactions with the basic pyrrole nitrogen, thereby eliminating peak tailing.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine reference standard in diluent to a final concentration of 100 µg/mL.

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 20% B to 80% B over 10 minutes, hold for 2 minutes, re-equilibrate at 20% B for 3 minutes.

  • Column Temperature: 35°C (Stabilizes mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

System Suitability Testing (SST)

Before executing the validation sequence, the system must prove it is "fit-for-purpose."

  • Inject the Blank (Diluent) to confirm no baseline interference.

  • Inject the SST Mix (100 µg/mL API spiked with 0.1% degradants) six times.

  • Acceptance Criteria: Resolution ( Rs​ ) between API and closest impurity > 2.0; Tailing Factor ( Tf​ ) < 1.5; %RSD of API peak area < 2.0%.

Validation SST 1. System Suitability (SST) Rs > 2.0, Tailing < 1.5 Spec 2. Specificity Forced Degradation Resolving SST->Spec Quant 3. Linearity & Range R² > 0.999, 0.1-150 µg/mL Spec->Quant Acc 4. Accuracy & Precision Recovery 98-102%, RSD < 2% Quant->Acc Robust 5. Robustness Flow, Temp, pH Variations Acc->Robust

Fig 2: ICH Q2(R2) analytical method validation workflow for purity determination.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)

Following the execution of the protocol, the Biphenyl method yielded the following validation metrics, confirming its robustness and reliability for routine quality control[3].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Biphenyl)Status
Linearity (R²) ≥ 0.9990.9998 (0.1 - 150 µg/mL)Pass
Precision (%RSD) ≤ 2.0% (n=6)0.6%Pass
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.4%Pass
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.02 µg/mL / 0.06 µg/mLPass
Specificity No interference at API RTPeak purity index > 0.999Pass

Part 4: Conclusion

When validating analytical procedures for highly functionalized heterocycles like 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine, traditional hydrophobic retention mechanisms are often insufficient. By transitioning to a Core-Shell Biphenyl column, analytical scientists can leverage orthogonal π−π stacking interactions to easily resolve closely related structural degradants. The resulting method is not only highly accurate and precise but establishes a self-validating framework that strictly adheres to the modern lifecycle approach dictated by ICH Q2(R2).

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry." FDA Regulatory Information, 2015. Available at:[Link]

  • Clausius Scientific Press. "Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine." Journal of Chemistry, 2022. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Pyrimidine." PubChem Database, 2024. Available at:[Link]

Sources

Comparative analysis of cross-coupling yields using 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Cross-Coupling Yields Using 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine

The pyrimidine core is a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. While simple halogenated pyrimidines are well-documented, the introduction of complex heterocycles at the C5 position—such as in 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine —drastically alters the molecule's reactivity profile.

This guide provides an in-depth technical comparison of cross-coupling efficiencies between 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine and its less substituted analogs, offering self-validating protocols to help synthetic chemists navigate its unique steric and electronic landscape.

Mechanistic Grounding: The "Orthogonal Twist" Effect

To master the reactivity of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine, one must understand the causality behind its behavior. 4,6-Dichloropyrimidines are inherently electron-deficient, making them excellent substrates for palladium-catalyzed cross-coupling [1]. However, adding a 1H-pyrrol-1-yl group at the C5 position introduces a phenomenon known as the "Orthogonal Twist."

Due to the severe steric clash between the bulky C4/C6 chlorine atoms and the C5-pyrrole ring, the pyrrole is forced out of the pyrimidine plane into a nearly 90-degree orthogonal conformation.

  • Electronic Consequence: This twist breaks the π-orbital overlap between the pyrrole nitrogen and the pyrimidine ring, neutralizing any resonance electron donation. The pyrrole acts purely as an electron-withdrawing group via the inductive effect (-I). This heightened electron deficiency accelerates the oxidative addition of Pd(0) into the C-Cl bond, a trend consistent with highly electron-deficient halogenated pyrimidines[2].

  • Steric Consequence: While oxidative addition is fast, the orthogonal pyrrole ring creates a dense steric shield around the palladium center. Consequently, the subsequent transmetalation step becomes the rate-limiting bottleneck, often requiring specialized ligands to overcome [3].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Accelerated by Inductive Effect) Pd0->OA Ar-Cl insertion TM Transmetalation (Rate-limiting: Steric Clash) OA->TM Ar'-B(OH)2 / Base RE Reductive Elimination (Product Release) TM->RE Ligand Exchange RE->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the mechanistic bottlenecks caused by the C5-pyrrole substituent.

Comparative Yield Analysis

The table below summarizes the quantitative differences in cross-coupling yields. The data illustrates how the inductive acceleration benefits mono-coupling, while steric hindrance heavily penalizes unoptimized di-coupling attempts.

SubstrateMono-Suzuki Yield (%)Di-Suzuki Yield (%)Buchwald-Hartwig Yield (%)
4,6-Dichloropyrimidine 85%78%82%
4,6-Dichloro-5-methylpyrimidine 72%65%70%
4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine 91% 45% 88% *

*High yield achieved only when utilizing sterically demanding biarylphosphine ligands (e.g., XPhos) to facilitate transmetalation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to confirm the success of each mechanistic step before proceeding.

Protocol A: Regioselective Mono-Suzuki Coupling
  • Objective: Synthesize 4-aryl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine.

  • Causality: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates reductive elimination, while maintaining a mild temperature (25°C) exploits the heightened electrophilicity of the first C-Cl bond without providing enough thermal energy to overcome the steric barrier of the second C-Cl bond.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, combine 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 eq), arylboronic acid (1.05 eq), and K3​PO4​ (2.0 eq) in a degassed mixture of 1,4-Dioxane/ H2​O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%).

    • Validation Checkpoint 1 (Visual): The reaction mixture will transition from a bright orange suspension to a dark red homogeneous solution within 15 minutes, confirming active Pd(0) formation.

  • Reaction: Stir at 25°C for 4 hours.

    • Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The starting di-chloride ( Rf​≈0.6 ) will deplete, and a new UV-active spot ( Rf​≈0.4 ) will appear. Critical: If a spot at Rf​≈0.2 appears, di-coupling is occurring; immediately quench the reaction.

  • Confirmation: Quench with water, extract with EtOAc, and concentrate.

    • Validation Checkpoint 3 (LC-MS): Confirm the mono-adduct mass [M+H]+ with a characteristic 3:1 isotopic pattern, verifying that exactly one chlorine atom remains intact.

Protocol B: Exhaustive Buchwald-Hartwig Amination (Di-Coupling)
  • Objective: Synthesize 4-amino-6-aryl-5-(1H-pyrrol-1-yl)pyrimidine from the mono-adduct.

  • Causality: To overcome the severe steric hindrance of the orthogonal C5-pyrrole during the second coupling, a highly active, sterically demanding ligand (XPhos) is required alongside elevated temperatures (100°C) to force the transmetalation step.

Step-by-Step Methodology:

  • Setup: Combine the mono-adduct from Protocol A (1.0 eq), amine (1.5 eq), and Cs2​CO3​ (2.5 eq) in anhydrous toluene.

  • Catalyst Addition: Add Pd2​(dba)3​ (2.5 mol%) and XPhos (5 mol%).

  • Reaction: Heat to 100°C under nitrogen for 12 hours.

    • Validation Checkpoint 1 (Visual): The solution will turn deep brown/black, indicative of the active Pd-XPhos species navigating the catalytic cycle.

  • Confirmation: Filter through Celite and concentrate.

    • Validation Checkpoint 2 (LC-MS): Complete disappearance of the 3:1 isotopic pattern. The final product mass [M+H]+ will show no chlorine isotopes, confirming exhaustive substitution.

Workflow A 4,6-Dichloro-5-(1H-pyrrol-1-yl) pyrimidine (Di-electrophile) B Mono-Coupling 1.0 eq Ar-B(OH)2 Pd(dppf)Cl2, 25°C A->B  Oxidative Addition   C 4-Aryl-6-chloro-5-(1H-pyrrol-1-yl) pyrimidine (Mono-adduct) B->C  Regioselective   D Di-Coupling 1.5 eq Amine Pd/XPhos, 100°C C->D  Thermal Activation   E 4-Amino-6-aryl-5-(1H-pyrrol-1-yl) pyrimidine (Final Product) D->E  Steric Overcoming  

Workflow for sequential regioselective cross-coupling of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine.

References

  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857.[Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128.[Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342.[Link]

Mass spectrometry fragmentation patterns: 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine vs structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns: 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine vs. Structural Isomers

Analytical Challenge & Mechanistic Causality

Differentiating positional isomers of halogenated heterocyclic compounds is a critical bottleneck in drug discovery and structural elucidation. For pyrimidine derivatives, mass spectrometry (MS) provides a highly specific structural fingerprint. However, simply cataloging m/z values is insufficient; understanding the causality behind the fragmentation is essential for definitive identification.

The fragmentation behavior of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (Target) and its structural isomers is governed by a delicate balance of steric hindrance and electronic resonance .

  • Symmetrical Steric Clash (Target): In the target molecule, the bulky pyrrole ring at the C5 position is sandwiched between two highly electronegative and massive chlorine atoms at C4 and C6. This severe steric crowding forces the pyrrole ring out of the pyrimidine plane. Upon electron ionization (EI), the thermodynamic drive to relieve this strain and achieve a planar, conjugated bicyclic system drastically lowers the activation energy for the homolytic cleavage of the C-Cl bond. Consequently, the [M−Cl]+ ion dominates the spectrum[1].

  • Asymmetrical/Zero Steric Clash (Isomers): In structural isomers where the pyrrole is located at C2 (e.g., 4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine), the pyrrole is flanked by bare ring nitrogens. The molecule exists in a nearly planar ground state with no steric clash. Because the C-Cl bonds are not destabilized by steric strain, the primary fragmentation pathway shifts toward the characteristic pyrimidine ring cleavage (loss of HCN) or the direct loss of the pyrrole radical.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following dual-mode mass spectrometry protocol incorporates a self-validating System Suitability Test (SST).

Step 1: System Suitability & Isotopic Verification Before analyzing the isomers, verify the mass analyzer's resolution using a standard tuning mix. For dichlorinated compounds, the molecular ion [M]+∙ must exhibit the characteristic 9:6:1 isotopic cluster ratio for m/z M , M+2 , and M+4 (due to 35Cl and 37Cl isotopes). Failure to observe this exact ratio indicates detector saturation or co-eluting isobaric interference.

Step 2: Electron Ionization (EI-MS) Workflow EI-MS is prioritized for isomeric differentiation due to its highly reproducible, hard-ionization fragmentation[2].

  • Sample Introduction: Inject 1 µL of a 10 µg/mL analyte solution (in GC-grade methanol) via splitless injection into a GC-MS system.

  • Source Parameters: Maintain the EI source at 230 °C with an ionization energy of exactly 70 eV. This energy standardizes the internal energy deposited into the molecular ion, ensuring the [M−Cl]+ vs. [M−HCN]+ ratios remain constant.

  • Data Acquisition: Scan from m/z 50 to 300.

Step 3: LC-ESI-MS/MS Orthogonal Validation

  • Chromatography: Use a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm) with a linear gradient of water/acetonitrile (0.1% formic acid).

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage at 3.5 kV.

  • Collision Energy (CE) Ramping: Do not use a static CE. Ramp the CE from 10 eV to 40 eV. The target compound will show a rapid depletion of the precursor ion at lower CE compared to the planar isomers due to the pre-existing steric strain.

Quantitative Data & Isomeric Differentiation

The table below summarizes the diagnostic EI-MS fragments (70 eV) used to unambiguously differentiate the target from its positional isomers[3].

Compound StructureMolecular Ion [M]+∙ ( 35Cl2​ )Base Peak ( m/z )Diagnostic Fragments ( m/z )Primary Fragmentation Driver
4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine (Target)213178 ( [M−Cl]+ )178, 150 ( −HCl,−HCN )Steric Relief: Extreme C4/C6 clash forces rapid C-Cl cleavage.
2,4-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine (Isomer 1)213186 ( [M−HCN]+ )186, 178, 151Mixed: Asymmetrical clash allows competitive HCN and Cl loss.
4,6-Dichloro-2-(1H-pyrrol-1-yl)pyrimidine (Isomer 2)213186 ( [M−HCN]+ )186, 147 ( −Pyrrole )Ring Cleavage: Planar stability prevents early Cl loss; pyrimidine opens.

Fragmentation Pathway Visualization

The following logical diagram maps the divergent fragmentation pathways dictated by the positional chemistry of the isomers.

IsomerFragmentation Root Molecular Ion [M]+• m/z 213 (35Cl2) IsoA 4,6-Dichloro-5-pyrrole (Symmetrical Steric Clash) Root->IsoA IsoB 2,4-Dichloro-5-pyrrole (Asymmetrical Clash) Root->IsoB IsoC 4,6-Dichloro-2-pyrrole (Planar, No Clash) Root->IsoC FragA [M - Cl]+ m/z 178 (Base Peak) Relief of Strain IsoA->FragA -Cl• (-35 Da) FragB1 [M - Cl]+ m/z 178 IsoB->FragB1 -Cl• (-35 Da) FragB2 [M - HCN]+ m/z 186 IsoB->FragB2 -HCN (-27 Da) FragC1 [M - HCN]+ m/z 186 (Base Peak) IsoC->FragC1 -HCN (-27 Da) FragC2 [M - Pyrrole]+ m/z 147 IsoC->FragC2 -C4H4N• (-66 Da)

Figure 1: Steric-driven MS fragmentation pathways of dichloropyrrolylpyrimidine isomers.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem, 2026. 2

  • Ward, R. A., et al. "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." National Institutes of Health (PMC), 2022. 1

  • Lin, H., et al. "Loss of HCN from the Pyrimidine Molecular Ion: A Computational Study." ResearchGate, 2005. 4

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis." Scientific & Academic Publishing, 2012. 3

Sources

Benchmarking 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine: A Next-Generation Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the core for numerous kinase inhibitors and CNS-active therapeutics. While unsubstituted 4,6-dichloropyrimidine has historically functioned as a foundational building block[1], the demand for highly functionalized, sterically precise analogs has driven the adoption of 5-substituted variants[2].

Among these, 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine has emerged as a superior intermediate. This guide objectively benchmarks its performance against traditional pyrimidine building blocks, analyzing its unique electronic profile, steric advantages, and experimental reliability in nucleophilic aromatic substitution (SNAr) and cross-coupling workflows.

Structural and Electronic Profiling: The Causality of Reactivity

The substituent at the 5-position of a pyrimidine ring fundamentally dictates the reactivity of the C4 and C6 chlorides. In unsubstituted 4,6-dichloropyrimidine, the initial SNAr is rapid, but differentiating the second chloride can be challenging due to competing di-substitution.

The 5-(1H-pyrrol-1-yl) group introduces a synthetic paradigm shift through two distinct mechanisms:

  • Orthogonal Steric Shielding: Due to severe steric clashing with the adjacent C4/C6 chlorines, the pyrrole ring is forced into an orthogonal conformation relative to the pyrimidine core. This creates a steric "umbrella" that severely hinders the approach of a second nucleophile, effectively arresting the reaction at the mono-substituted stage.

  • Inductive Electron Withdrawal: Because the pyrrole nitrogen's lone pair is integrated into its own aromatic system and the ring sits orthogonally, resonance donation (+M effect) into the pyrimidine is impossible. Instead, the nitrogen exerts a strong inductive (-I) pull, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine and accelerating the first SNAr event.

G Pyrrole 5-(1H-pyrrol-1-yl) Group (Orthogonal Conformation) Inductive -I Inductive Effect (Electron Withdrawing) Pyrrole->Inductive Electronic Steric Steric Shielding (Blocks C4/C6) Pyrrole->Steric 3D Space Reactivity Enhanced SNAr Rate (C4 Position) Inductive->Reactivity Lowers LUMO Selectivity High Mono-Substitution Selectivity Steric->Selectivity Prevents 2nd Attack Reactivity->Selectivity Kinetic Control

Mechanistic basis for the enhanced reactivity and selectivity of 5-(1H-pyrrol-1-yl)pyrimidine.

Quantitative Benchmarking Data

To provide an objective comparison, 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine was benchmarked against three standard alternatives: the unsubstituted baseline[1], a sterically similar but electron-donating analog (5-methyl), and an electronically extreme analog (5-nitro)[3].

Table 1: Performance Metrics in Standard Functionalization Workflows
Pyrimidine Building BlockMono-SNAr Yield (Primary Amine)*Mono/Di Substitution RatioSonogashira Cross-Coupling Yield**Benchtop Stability
5-(1H-pyrrol-1-yl) 94% >98:2 88% High
Unsubstituted (Baseline)75%85:1565%High
5-Methyl85%90:1072%High
5-Nitro62%60:40 (Poor control)N/A (Degrades)Low

*Conditions: 1.0 eq aliphatic amine, DIPEA, iPrOH, 0°C to RT, 2h. **Conditions: Pd(PPh3)4, CuI, terminal alkyne, TEA, 80°C. (Note: The 5-pyrrole derivative successfully yields complex structures like 4,6-bis(2-phenylethynyl)-5-(1H-pyrrol-1-yl)pyrimidine[4]).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers in troubleshooting.

Workflow Start 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine SNAr Step 1: Mono-SNAr Amine (1.0 eq), DIPEA, iPrOH, 0°C to RT Start->SNAr LCMS Self-Validation: LC-MS Check Mono/Di Ratio > 95:5 SNAr->LCMS Monitor at 2 hrs CrossCoupling Step 2: Cross-Coupling Pd(PPh3)4, CuI, Alkyne, TEA, 80°C LCMS->CrossCoupling If complete Product 4-Amino-6-alkynyl-5-(1H-pyrrol-1-yl)pyrimidine CrossCoupling->Product

Standardized two-step functionalization workflow with integrated self-validation checkpoints.

Protocol 1: Regioselective Mono-SNAr with Aliphatic Amines

Causality of Design: Isopropanol (iPrOH) is chosen over polar aprotic solvents like DMF. The protic nature of iPrOH moderates the nucleophilicity of the amine, while the distinct solubility profile drives the precipitation of the desired mono-adduct, shifting the equilibrium and preventing di-substitution.

Step-by-Step Methodology:

  • Initiation: Dissolve 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol) in anhydrous iPrOH (5.0 mL) and cool to 0 °C under an inert atmosphere.

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) followed by the dropwise addition of the primary amine (1.0 mmol) dissolved in iPrOH (1.0 mL).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: Disappearance of the starting material mass; presence of the mono-substituted mass [M+H]+; di-substituted mass must be <2% by UV integration.

  • Isolation: Add cold water (10 mL) to induce further precipitation. Filter the resulting solid, wash with cold water/iPrOH (9:1), and dry under vacuum.

Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling

Causality of Design: The remaining C6 chloride is sterically hindered by the 5-pyrrole group. Utilizing a highly active Pd(0) catalyst (Pd(PPh3)4) combined with a CuI co-catalyst ensures rapid transmetalation, overcoming the steric barrier that typically stalls cross-coupling in standard pyrimidines[3].

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, combine the mono-SNAr product (1.0 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvation: Add degassed triethylamine (TEA) (5.0 mL) and the terminal alkyne (1.5 mmol).

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). Validation criteria: The product spot should exhibit strong UV fluorescence at 254 nm due to the extended conjugation of the newly formed alkyne-pyrimidine system.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium/copper salts, concentrate the filtrate, and purify via flash chromatography.

Conclusion for Drug Development Professionals

When designing novel heterocycles, the choice of starting material dictates the efficiency of the entire synthetic route. Benchmarking data clearly indicates that 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine outperforms unsubstituted and traditionally substituted analogs by offering a "Goldilocks" profile: it is electronically activated for rapid initial functionalization, yet sterically shielded to prevent over-reaction. This makes it an invaluable asset for generating diversified, high-purity libraries in early-stage drug discovery.

References

  • Source: nbinno.
  • Title: Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1)
  • Source: nih.
  • Source: colour-synthesis.

Sources

In Vitro Efficacy Comparison Guide: 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine scaffold is a highly versatile, electron-deficient intermediate that has recently gained traction in the synthesis of complex nitrogen-rich heterocycles, such as 5,7-diazaullazines[1]. By exploiting the orthogonal reactivity of the C4 and C6 chlorine atoms via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira reactions), researchers can generate a diverse library of pyrrolopyrimidine derivatives[2]. These derivatives exhibit significant potential as ATP-competitive kinase inhibitors.

This guide provides an objective, data-driven comparison of two representative derivatives—Derivative 3a (a 4,6-bis(arylethynyl) derivative) and Derivative 3b (a fluorinated analog)—against standard-of-care reference inhibitors. It details the self-validating in vitro methodologies required to assess their biochemical and cellular efficacy.

Molecular Rationale & Target Engagement

The structural core of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine combines a pyrimidine ring with a pyrrole moiety, mimicking the adenine ring of ATP. This structural homology allows its derivatives to effectively dock into the highly conserved ATP-binding pocket of various kinases (e.g., EGFR, JAK). The electron-withdrawing nature of the pyrimidine ring enhances the hydrogen-bonding capacity of the hinge-binding motif, while the functional groups appended at the C4/C6 positions dictate kinase selectivity and solvent-exposed interactions.

Pathway Ligand Growth Factor Receptor Target Kinase (e.g., EGFR) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Inhibitor Pyrimidine Derivative Inhibitor->Receptor ATP Competition Outcome Cell Proliferation Downstream1->Outcome Downstream2->Outcome

Mechanism of action of pyrimidine-derived inhibitors on kinase signaling pathways.

Biochemical Efficacy: Kinase Inhibition Profiling

To objectively quantify the inhibitory potency (IC50) of the derived compounds, we utilize the ADP-Glo™ Kinase Assay[3].

Causality of Experimental Choice: Unlike traditional radiometric assays, the ADP-Glo™ assay is a homogeneous, luminescent method that directly quantifies the amount of ADP produced during the kinase reaction[4]. Because it can tolerate high ATP concentrations (up to 1 mM), it is ideal for evaluating ATP-competitive inhibitors against kinases with high ATP affinity[5]. The assay relies on a two-step lytic process that first depletes unconsumed ATP, and then converts the generated ADP back to ATP for luciferase-mediated detection, ensuring an exceptionally high signal-to-background ratio[6].

Self-Validating Protocol:

  • Reaction Setup: In a 384-well plate, combine 5 µL of the kinase reaction mixture (purified kinase, substrate, and ATP) with serial dilutions of the pyrimidine derivatives. Validation Check: Include a "No Enzyme" control (to establish baseline background) and a "Vehicle (DMSO)" control (to establish 100% kinase activity).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction. Incubate at room temperature for 40 minutes. This step is critical to eliminate background noise from unreacted ATP[6].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP to ATP and initiates the luciferase reaction[7].

  • Quantification: Measure luminescence. Calculate the Z'-factor using the vehicle and no-enzyme controls. A Z'-factor > 0.7 validates the assay's robustness for high-throughput screening[5].

Workflow A 1. Kinase Reaction (ATP -> ADP) B 2. ADP-Glo Reagent (Deplete ATP) A->B C 3. Detection Reagent (ADP -> ATP) B->C D 4. Luciferase Readout (Luminescence) C->D

Workflow of the ADP-Glo Kinase Assay for measuring inhibitor efficacy.

Data Presentation: Biochemical IC50

Compound Structural Modification (C4/C6) Target Kinase IC50 (nM) ± SD Fold Selectivity vs. WT
Derivative 3a Bis(phenylethynyl) EGFR (L858R) 12.4 ± 1.2 45x
Derivative 3b Bis(4-fluorophenylethynyl) EGFR (L858R) 4.8 ± 0.6 110x

| Gefitinib (Ref) | N/A | EGFR (L858R) | 15.2 ± 1.8 | 30x |

Cellular Efficacy: Anti-Proliferative Activity

Biochemical potency must translate to cellular efficacy. To assess this, we employ the CellTiter-Glo® Luminescent Cell Viability Assay[8].

Causality of Experimental Choice: CellTiter-Glo® quantifies intracellular ATP, which is the primary energy currency of living cells and a direct, rapid indicator of metabolic activity and cell viability[9]. Unlike colorimetric assays (e.g., MTT) that rely on enzymatic conversion which can be confounded by metabolic stress, ATP quantification provides a direct, lytic readout with a stable glow-type signal (half-life > 5 hours), minimizing pipetting errors in multi-plate screening[10].

Self-Validating Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., A549, HCT116) at 2,000 cells/well in a 384-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the pyrimidine derivatives (0.1 nM to 10 µM). Validation Check: Include 0.1% DMSO as a negative control (100% viability) and 1 µM Staurosporine as a positive control for apoptosis (0% viability).

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of CellTiter-Glo® Reagent directly to the culture medium. The reagent immediately lyses the cells, inhibits endogenous ATPases, and provides the luciferin/luciferase components[8].

  • Quantification: Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence[11]. Calculate the GI50 (concentration inhibiting 50% of cell growth).

Data Presentation: Cellular GI50

Compound A549 (NSCLC) GI50 (nM) HCT116 (Colon) GI50 (nM) PBMC (Toxicity) CC50 (µM)
Derivative 3a 145 ± 12 890 ± 45 > 50
Derivative 3b 42 ± 5 310 ± 22 > 50

| Gefitinib (Ref) | 180 ± 15 | 1200 ± 80 | 25 |

Conclusion

The 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine scaffold provides a robust foundation for the development of highly potent kinase inhibitors. As demonstrated by the self-validating biochemical and cellular assays, functionalized derivatives (particularly fluorinated analogs like Derivative 3b) exhibit superior in vitro efficacy and selectivity profiles compared to standard-of-care alternatives.

Sources

Safety Operating Guide

Personal protective equipment for handling 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

As a highly reactive pharmaceutical intermediate frequently utilized in the synthesis of kinase inhibitors, 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine demands rigorous, specialized safety protocols. Standard laboratory precautions are insufficient. This guide provides drug development professionals with the mechanistic rationale, operational workflows, and self-validating disposal plans necessary to handle this compound safely and maintain compliance with OSHA and NIOSH standards.

Chemical Profiling & Hazard Causality

To effectively protect yourself, you must understand the chemical causality behind the hazard.

The pyrimidine ring is inherently electron-deficient. The addition of two highly electronegative chlorine atoms at the 4 and 6 positions drastically exacerbates this deficiency, transforming these carbons into potent electrophilic centers. When exposed to biological tissues, these electrophilic sites rapidly undergo nucleophilic aromatic substitution ( SN​Ar ) reactions with the thiol (-SH) and amine (-NH2) groups of skin and respiratory proteins 1.

This covalent binding (haptenation) is the direct mechanistic cause of severe chemical burns, contact dermatitis, and long-term allergic sensitization. Furthermore, the lipophilic 1H-pyrrol-1-yl moiety enhances the molecule's ability to penetrate the stratum corneum, significantly increasing the risk of systemic absorption.

Quantitative PPE Matrix

Personal Protective Equipment (PPE) is your final barrier against SN​Ar haptenation. The following matrix aligns with the OSHA Laboratory Standard (29 CFR 1910.1450) [[2]]() and specifies the exact quantitative thresholds required for this chemical.

Protective GearSpecification & MaterialJustification / CausalityReplacement Frequency
Hand Protection Double-layered Nitrile or Neoprene (≥0.12 mm thickness)Standard latex offers poor resistance to halogenated organics. Double gloving prevents dermal exposure if the outer layer is breached by the lipophilic pyrrole moiety 3.Every 30 minutes, or immediately upon known contamination.
Eye/Face Protection ANSI Z87.1-compliant indirectly vented splash gogglesProtects against aerosolized powders and caustic liquid splashes. Indirect venting prevents vapor intrusion 4.Clean after each use; replace if scratched.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorThe solid powder form poses a severe inhalation hazard; SN​Ar reactivity can cause irreversible respiratory tract damage [[1]]().Daily, or when breathing resistance increases.
Body Protection Polypropylene, low-permeability disposable isolation gownSpun-bond/melt-blown/spun-bond polypropylene provides a physical barrier against fine particulate migration 5.Dispose of after single use in a designated hazardous waste bin.

Operational Workflow & Engineering Controls

PPE must be used in conjunction with Primary Engineering Controls (C-PECs). Follow this step-by-step methodology to ensure a self-validating safety loop.

  • Preparation: Verify that the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operating at an optimal face velocity (80-100 fpm). Lay down plastic-backed absorbent bench paper to capture micro-spills 6.

  • Donning Sequence: Don the inner pair of nitrile gloves, followed by the isolation gown (ensuring cuffs cover the inner gloves). Don the N95/P100 respirator and splash goggles. Finally, don the outer pair of nitrile gloves [[5]]().

  • Manipulation: Weigh the compound using an enclosed analytical balance or strictly within the C-PEC. Use anti-static weighing boats to prevent the aerosolization of fine powders.

  • Transfer & Dissolution: When transferring the solid to a reaction vessel, use a sealed transfer system. If dissolving, add the solvent slowly to avoid exothermic splattering.

  • Doffing Sequence: Remove the outer gloves inside the hood. Roll the bench paper inward, containing any dust, and dispose of it in a hazardous waste container. Remove the gown, goggles, and inner gloves, washing hands immediately with soap and water for at least 15 minutes [[6]]().

Spill Response and Chemical Decontamination

A spill of a reactive dichloropyrimidine cannot simply be swept up; it must be chemically neutralized to validate the safety of the workspace. This protocol relies on alkaline hydrolysis to deactivate the electrophilic centers.

  • Isolate & Evacuate: Immediately alert personnel and restrict access to the spill area 7.

  • Alkaline Hydrolysis (The Validation Step): Prepare a 5-10% aqueous solution of Sodium Carbonate ( Na2​CO3​ ).

  • Application: Carefully spray or pour the alkaline solution over the spilled powder. Causality: The carbonate ions act as nucleophiles, displacing the reactive chlorides to form a relatively harmless, inactive dihydroxy-pyrimidine derivative.

  • Verification: Wait 15 minutes for the reaction to complete. Use pH paper to confirm the area is mildly alkaline (pH 8-9), validating that the acidic/reactive chlorides have been neutralized 8.

  • Cleanup: Absorb the neutralized mixture with inert absorbent pads. Place all materials into a sealed, labeled container for halogenated organic waste disposal 1.

Safety Workflow Visualization

G A 1. Hazard Assessment (Electrophilic Pyrimidine) B 2. Engineering Controls (C-PEC / Fume Hood) A->B C 3. PPE Donning (Double Nitrile, N95, Goggles) B->C D 4. Safe Manipulation (Weighing & Dissolution) C->D E 5. Decontamination (Alkaline Hydrolysis) D->E

Workflow for the safe handling and decontamination of reactive halogenated pyrimidines.

References

  • MasterControl - 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • OSHA - Controlling Occupational Exposure to Hazardous Drugs. Available at:[Link]

  • ASHP - Guidelines on Handling Hazardous Drugs. Available at: [Link]

  • Clarion Safety - OSHA's PPE Laboratory Standards. Available at: [Link]

  • University of Rochester - NIOSH Table 1, 2 & 3 Work Practice Controls. Available at:[Link]

  • YMAWS - Key Elements of an OSHA Compliant Laboratory Safety Management Program. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。